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  • Product: (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid
  • CAS: 63597-98-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid

Introduction and Structural Significance As drug development and green chemistry increasingly intersect, the characterization of chiral, multifunctional intermediates becomes paramount. (R)-2-(5-Oxotetrahydrofuran-2-yl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Significance

As drug development and green chemistry increasingly intersect, the characterization of chiral, multifunctional intermediates becomes paramount. (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid —frequently referred to in metabolic literature as 3-hydroxyadipic acid 3,6-lactone [1]—is a highly versatile γ -butyrolactone derivative. Structurally, it features a rigid five-membered cyclic ether coupled with a ketone group (oxolane ring) and a flexible acetic acid side chain[2].

This dual functionality makes it a critical molecule in two distinct domains:

  • Clinical Biochemistry: It serves as an endogenous biomarker for peroxisomal β -oxidation and disordered fatty acid metabolism[3].

  • Industrial Polymer Synthesis: It acts as a highly stable, biomass-derived intermediate in the green synthesis of ε -caprolactam, the primary monomer for Nylon-6[4].

This guide provides an authoritative breakdown of its physicochemical properties, biological pathways, and self-validating experimental protocols for both its analytical characterization and chemical synthesis.

Physicochemical Data Profile

Understanding the thermodynamic and spatial properties of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is essential for optimizing extraction protocols and synthetic yields. The presence of the γ -lactone ring restricts the conformational freedom of the molecule, while the terminal carboxylic acid group dominates its solubility and acid-base reactivity[2].

Table 1: Quantitative Physicochemical Properties

PropertyValueSource / Methodology
IUPAC Name 2-[(2R)-5-oxooxolan-2-yl]acetic acidNomenclature Standard
Molecular Formula C₆H₈O₄Computed[5]
Molecular Weight 144.12 g/mol Computed[5]
Topological Polar Surface Area (TPSA) 63.6 ŲChemAxon[6]
XLogP3 (Partition Coefficient) -0.3PubChem / ALOGPS[5]
Hydrogen Bond Donors 1ChemAxon[6]
Hydrogen Bond Acceptors 3 to 4ChemAxon / PubChem[6]
Water Solubility ~235 g/LALOGPS[6]

Biological Significance: A Biomarker for Peroxisomal β -Oxidation

In human physiology, the primary pathway for long-chain fatty acid oxidation (FAO) occurs in the mitochondria. However, during periods of prolonged fasting or metabolic stress, mitochondrial capacity is overwhelmed. This triggers the ω -oxidation of fatty acids by CYP450 enzymes, yielding medium-chain dicarboxylic acids such as adipic acid[3].

Because mitochondria are inefficient at processing these dicarboxylic acids, they are transported into the peroxisome for chain-shortening via peroxisomal β -oxidation[3]. During this process, the intermediate 3-hydroxyadipic acid undergoes rapid intramolecular cyclization to form the thermodynamically favored 3-hydroxyadipic acid 3,6-lactone ((R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid), which is subsequently excreted in the urine[1].

MetabolicPathway A Fatty Acids (Omega-Oxidation) B Adipic Acid (C6 Dicarboxylic Acid) A->B CYP450 enzymes C 3-Hydroxyadipic Acid (Intermediate) B->C Peroxisomal β-oxidation D (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Lactone Form) C->D Intramolecular cyclization (Urine Excretion) E Succinic Acid (TCA Cycle Anaplerosis) C->E Continued β-oxidation

Fig 1: Peroxisomal β-oxidation pathway generating the lactone biomarker.

Clinical researchers track the ratio of this lactone to adipic acid to diagnose non-ketotic dicarboxylic aciduria and other FAO disorders[1].

Industrial Synthesis: Biomass to ε -Caprolactam

Beyond biology, this lactone is a cornerstone in the sustainable synthesis of industrial polymers. Traditional ε -caprolactam production relies heavily on petroleum derivatives. However, modern green chemistry utilizes biomass-derived aromatic compounds (e.g., catechol or protocatechuic acid) to biosynthesize β -ketoadipic acid[4].

Hydrogen reduction of β -ketoadipic acid yields 3-hydroxyadipic acid. Subjecting this to acid-catalyzed cyclization produces 2-(5-oxotetrahydrofuran-2-yl)acetic acid[4]. This lactone is highly stable and can be fed at high concentrations into amination and reduction reactors to yield pure ε -caprolactam[4].

SynthesisWorkflow Biomass Biomass Resources (Catechol) BKA β-Ketoadipic Acid Biomass->BKA Biosynthesis HAA 3-Hydroxyadipic Acid BKA->HAA Hydrogen Reduction Lactone 2-(5-Oxotetrahydrofuran-2-yl)acetic acid HAA->Lactone Acid-Catalyzed Cyclization (H2SO4) Caprolactam ε-Caprolactam (Nylon-6 Precursor) Lactone->Caprolactam Amination & Reduction

Fig 2: Industrial synthesis workflow from biomass to ε-caprolactam via the lactone intermediate.

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions, but a rationally designed system where the chemistry dictates the workflow, and the analytical readouts inherently validate the success of the reaction.

Protocol A: GC-MS Characterization from Biological Matrices

To quantify the lactone in urine samples, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[1].

The Causality of Derivatization: Carboxylic acids are highly polar. If injected directly into a GC, the active hydrogen on the acetic acid moiety will hydrogen-bond with the silanol groups of the stationary phase, causing severe peak tailing and signal loss. To circumvent this, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the acid into a volatile trimethylsilyl (TMS) ester. The TMCS acts as a Lewis acid catalyst, increasing the electrophilicity of the silicon atom in BSTFA, ensuring complete derivatization.

Step-by-Step Workflow:

  • Extraction: Acidify the urine sample to pH < 2 using HCl to ensure the compound is fully protonated (neutral charge), maximizing its partition coefficient into an organic solvent (e.g., ethyl acetate).

  • Drying: Evaporate the organic layer to absolute dryness under a gentle stream of nitrogen. Crucial: Any residual moisture will hydrolyze the BSTFA reagent.

  • Derivatization: Add 50 μ L of BSTFA + 1% TMCS and 50 μ L of anhydrous pyridine. Incubate at 60°C for 30 minutes.

  • Analysis: Inject 1 μ L into the GC-MS operating in Electron Impact (EI) mode.

  • Self-Validation System: The protocol is validated by the mass spectrum. The appearance of a molecular ion peak corresponding to the TMS-derivatized lactone, alongside a characteristic [M-15]⁺ fragment (loss of a methyl group from the TMS moiety), confirms both the structural identity and the success of the derivatization step[1].

Protocol B: Acid-Catalyzed Lactonization (Chemical Synthesis)

This protocol details the conversion of 3-hydroxyadipic acid to 2-(5-oxotetrahydrofuran-2-yl)acetic acid, adapted from industrial patent methodologies[4].

The Causality of the Catalyst: The reaction is an intramolecular esterification. By utilizing a strong mineral acid (1 mol/L H₂SO₄) under heated conditions, we protonate the terminal carboxylic acid, making the carbonyl carbon highly electrophilic. The C3-hydroxyl group acts as an internal nucleophile, attacking the carbonyl to form the thermodynamically stable 5-membered γ -butyrolactone ring.

Step-by-Step Workflow:

  • Dissolution: Suspend 7.2 g (0.044 mol) of pure 3-hydroxyadipic acid in 0.1 L of ultrapure water[4].

  • Catalysis: Add 0.01 L of 1 mol/L sulfuric acid to the mixture[4].

  • Cyclization: Stir the resulting mixture at 100°C for 2 hours[4]. The heat drives the endothermic transition state and facilitates the removal of the water byproduct, pushing the equilibrium toward the lactone.

  • Purification: Concentrate the mixture using a rotary evaporator. Perform silica gel column chromatography using a chloroform:methanol (10:1) mobile phase[4].

  • Self-Validation System: The reaction is validated via ¹H-NMR (400 MHz, D₂O). The starting material (3-hydroxyadipic acid) features a distinct carbinol proton multiplet. The successful formation of the lactone is confirmed by the shift of the ring protons (e.g., δ 5.00 (m, 1H)) and the complete disappearance of the acyclic precursor signals, indicating a yield of ~90%[4].

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Exploratory

Structural Analysis of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid Using NMR Spectroscopy: A Comprehensive Technical Guide

Executive Summary (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a highly versatile chiral building block characterized by a γ -butyrolactone core functionalized with an acetic acid moiety. Frequently encountered as a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a highly versatile chiral building block characterized by a γ -butyrolactone core functionalized with an acetic acid moiety. Frequently encountered as a critical intermediate in the synthesis of complex natural products, pharmaceutical agents, and biobased materials derived from aldaric acids 1, its structural integrity dictates the stereochemical trajectory of downstream synthetic applications. This whitepaper provides an authoritative, self-validating methodology for the complete structural and stereochemical elucidation of this molecule using advanced Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Architecture & NMR Strategy

The molecule consists of a five-membered γ -lactone ring and a carboxymethyl side chain. The structural features dictate specific, predictable NMR behaviors that serve as the foundation for our analytical strategy:

  • Deshielding Effects: The C2 methine proton is significantly deshielded by the adjacent ring oxygen, isolating it from the aliphatic envelope and making it the ideal starting point for spectral assignment.

  • Diastereotopicity: The methylene protons at C3, C4, and C6 are diastereotopic due to the adjacent chiral center at C2. This results in complex multiplet splitting patterns (ABX or AMX spin systems) rather than simple triplets or doublets.

  • Carbonyl Resonances: Two distinct carbonyl environments exist: the ring-constrained lactone ester (C5) and the exocyclic carboxylic acid (C7).

Experimental Protocol for NMR Acquisition

To generate a self-validating dataset, the acquisition parameters must be meticulously calibrated. The following step-by-step methodology outlines the optimal conditions for a 400 MHz or 600 MHz spectrometer.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS as an internal standard.

    • Causality: CDCl3​ is explicitly chosen over protic solvents like CD3​OD or D2​O to prevent deuterium exchange at the acidic α -positions (C4 and C6), which would artificially suppress integration values and eliminate critical J -coupling data 2.

  • 1D 1 H NMR Acquisition:

    • Set the spectral width to 12 ppm to capture the highly deshielded carboxylic acid proton.

    • Use a 30° flip angle (zg30 pulse program) with a relaxation delay (D1) of 2 seconds.

    • Self-Validation: The integral of the aliphatic region (excluding the COOH proton) must sum exactly to 7 protons. If the integration is skewed, it indicates incomplete relaxation. In such cases, perform an inversion-recovery experiment to determine the T1​ relaxation times of the protons and adjust D1 to ≥5×T1​ to ensure quantitative integration.

  • 1D 13 C NMR Acquisition:

    • Utilize a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) enhancement bias.

    • Causality: Set D1 to 3–5 seconds. The quaternary carbonyl carbons (C5, C7) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these carbons relax sufficiently to be detected above the baseline noise.

  • 2D NMR Suite (COSY, HSQC, HMBC):

    • Acquire gradient-selected COSY for vicinal/geminal proton couplings.

    • Acquire multiplicity-edited HSQC to differentiate CH (positive phase) from CH 2​ (negative phase).

    • Acquire HMBC optimized for long-range coupling constants ( nJCH​=8 Hz).

G N1 Sample Prep (CDCl3, 20mg) N2 1D Acquisition (1H, 13C) N1->N2 Optimize D1 N3 2D Correlation (COSY, HSQC, HMBC) N2->N3 Assign Spin Systems N4 Stereochemical Analysis (NOESY) N3->N4 Spatial Proximity N5 Structural Validation N4->N5 Confirm Isomer

Caption: Sequential workflow for the NMR structural elucidation of gamma-butyrolactone derivatives.

Spectral Analysis and Data Presentation

The assignment of the 1 H and 13 C spectra relies on the synergistic interpretation of 1D and 2D data. The C2 methine proton serves as the primary anchor point due to its distinct chemical shift (~4.95 ppm).

  • Spin System A (Lactone Ring): The H2 proton shows strong COSY correlations to the diastereotopic H3 protons. The H3 protons, in turn, couple to the H4 protons. The HMBC spectrum validates this ring system by showing strong 3JCH​ correlations from H3 to the lactone carbonyl C5 (~176.5 ppm).

  • Spin System B (Acetic Acid Side Chain): The H2 proton also couples to the H6 methylene protons. The definitive assignment of the exocyclic carboxylic acid is achieved via HMBC, where H6 protons show a 2JCH​ correlation to C7 (~173.5 ppm) and a 3JCH​ correlation back to C2 3.

Quantitative Data Summary

Table 1: NMR Chemical Shift Assignments for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid ( CDCl3​ , 298 K)

PositionCarbon Type 13 C δ (ppm) 1 H δ (ppm)Multiplicity & Coupling ( J in Hz)Key HMBC Correlations ( 1 H 13 C)
2 CH (Methine)76.54.95mC3, C4, C6, C7
3 CH 2​ (Ring)27.51.90 (H3a)2.40 (H3b)mmC2, C4, C5
4 CH 2​ (Ring)28.52.55 (H4a)2.65 (H4b)mmC2, C3, C5
5 C=O (Lactone)176.5---
6 CH 2​ (Side Chain)39.52.70 (H6a)2.80 (H6b)dd ( J=16.0,6.5 )dd ( J=16.0,7.0 )C2, C3, C7
7 C=O (Acid)173.510.50 (OH)br s-

(Note: Chemical shifts are representative empirical values based on analogous γ -butyrolactone frameworks).

G H2_C2 H2/C2 76.5 ppm H3_C3 H3/C3 27.5 ppm H2_C2->H3_C3 COSY H6_C6 H6/C6 39.5 ppm H2_C2->H6_C6 COSY C7 C7 173.5 ppm H2_C2->C7 HMBC H4_C4 H4/C4 28.5 ppm H3_C3->H4_C4 COSY C5 C5 176.5 ppm H3_C3->C5 HMBC H4_C4->C5 HMBC H6_C6->H2_C2 HMBC H6_C6->C7 HMBC

Caption: Key COSY (solid) and HMBC (dashed) correlations establishing the connectivity of the lactone and side chain.

Stereochemical Validation via NOESY

Determining the absolute configuration as the (R)-enantiomer strictly by NMR requires chiral derivatization (e.g., Mosher's ester analysis) or the use of chiral solvating agents. However, confirming the relative conformation of the ring and the pseudo-equatorial/axial positioning of the acetic acid side chain is achieved using 1D NOESY or 2D ROESY experiments.

  • Protocol: Irradiate the H2 methine resonance using a selective 1D NOESY sequence with a mixing time ( τm​ ) of 300–500 ms.

  • Observation & Causality: A strong NOE enhancement will be observed on the adjacent H6a/H6b protons and specific ring protons (H3a/H4a) depending on the puckering of the five-membered ring. The lack of anomalous cross-ring NOEs confirms the structural integrity of the γ -lactone without unexpected dimerization or ring-opening artifacts.

Conclusion

The structural elucidation of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid demonstrates the necessity of a multi-nuclear, multi-dimensional NMR approach. By understanding the causality between molecular architecture (e.g., electronegative oxygen atoms, chiral centers) and spectral output (e.g., deshielding, diastereotopicity), researchers can confidently validate the integrity of this critical chiral building block in advanced synthetic workflows.

References

  • Biobased Chemistry and Technology: Derivatives of Aldaric acids as Key Intermediates for Sustainable Products and Materials.POLITesi - Politecnico di Milano.
  • SYNTHESIS OF (-)
  • Facile Edge Functionalization of Graphene Layers with a Biosourced 2-Pyrone.ACS Sustainable Chemistry & Engineering.

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Foundational

Comprehensive Analytical Profiling of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Workflows

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a highly valuable chiral intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally characterized by a gamma-butyro...

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Author: BenchChem Technical Support Team. Date: March 2026

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a highly valuable chiral intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally characterized by a gamma-butyrolactone core bearing an acetic acid substituent at the C2 position, its stereochemical purity and structural integrity are critical for downstream synthetic success.

For researchers and drug development professionals, verifying the identity of this compound requires rigorous analytical precision. This technical whitepaper provides an in-depth analysis of its molecular weight and exact mass data, alongside field-proven, self-validating High-Resolution Mass Spectrometry (HRMS) protocols designed to eliminate isobaric interferences and ensure absolute structural confidence.

Chemical Identity and Structural Descriptors

The molecule belongs to the class of organic compounds known as gamma-butyrolactones, which consist of an aliphatic five-membered ring containing one oxygen atom and a ketone group adjacent to it[1]. Because enantiomers possess identical scalar physical properties in an achiral environment, the exact mass and molecular weight data for the (R)-enantiomer are identical to its (S)-counterpart.

  • IUPAC Name: 2-[(2R)-5-oxooxolan-2-yl]acetic acid

  • Molecular Formula: C₆H₈O₄[2]

  • Synonyms: (R)-(+)-5-Oxo-2-tetrahydrofuraneacetic acid; 3-Hydroxyadipic acid 3,6-lactone

Structural_Logic Core (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid C6H8O4 MW Average Molecular Weight 144.12 g/mol Core->MW Stoichiometry EM Monoisotopic Exact Mass 144.04226 Da Core->EM HRMS Analysis App Pharmaceutical Chiral Intermediate Core->App Synthesis

Key physical properties and synthetic applications of the target chiral molecule.

Quantitative Mass Data: Theoretical vs. Empirical

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification) is paramount.

The exact mass is calculated using the most abundant isotopes of each element (¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁶O = 15.994915 Da). According to [2], the theoretical monoisotopic mass of C₆H₈O₄ is 144.04225873 Da .

Table 1: Mass Spectrometry Adducts and Exact Mass Data

To facilitate rapid identification during LC-MS analysis, the following table summarizes the exact masses of common ionization species. The ion masses account for the addition or loss of a proton (±1.007825 Da) and the mass of an electron (±0.000548 Da).

Ion SpeciesChemical FormulaTheoretical Exact Mass (Da)Preferred Analytical Mode
Neutral Molecule (M) C₆H₈O₄144.04226N/A
Deprotonated [M-H]⁻ C₆H₇O₄143.03498ESI (-)
Protonated[M+H]⁺ C₆H₉O₄145.04954ESI (+)
Sodium Adduct [M+Na]⁺ C₆H₈O₄Na167.03148ESI (+)

Note: The average molecular weight is 144.125 g/mol , which should only be used for bulk synthetic stoichiometry, not mass spectrometric targeting.

High-Resolution LC-MS/MS Analytical Workflow

To achieve sub-5 ppm mass accuracy and definitively confirm the presence of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, a robust analytical workflow is required. The following protocol is designed as a self-validating system to ensure maximum trustworthiness and reproducibility.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dilute the analyte to a final concentration of 1 µg/mL in a 50:50 mixture of Methanol:Water (v/v).

  • Causality: Methanol acts as an efficient desolvation agent in the Electrospray Ionization (ESI) source. Compared to purely aqueous solutions, this organic modifier significantly lowers the surface tension of the droplets, leading to a higher ionization yield and a stronger signal-to-noise ratio.

Step 2: Chromatographic Separation

  • Action: Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient using Mobile Phase A (10 mM Ammonium Acetate in Water) and Mobile Phase B (Acetonitrile).

  • Causality: Ammonium acetate is deliberately chosen over formic acid or trifluoroacetic acid (TFA). Formic acid can suppress negative ion formation, while TFA causes severe ion suppression. Ammonium acetate provides a buffered environment (pH ~6.8) that ensures the carboxylic acid moiety remains predominantly deprotonated, optimizing it for negative ion mode detection while maintaining sharp chromatographic peak shapes.

Step 3: ESI-TOF Mass Spectrometry

  • Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode with a capillary voltage of 2.5 kV.

  • Causality: Operating in negative ion mode leverages the inherent acidity of the acetic acid side chain. The relatively low capillary voltage (2.5 kV) is specifically selected to minimize unwanted in-source fragmentation of the fragile gamma-butyrolactone ring prior to reaching the mass analyzer.

Step 4: Data Acquisition and Lock-Mass Correction

  • Action: Acquire data from m/z 50 to 500. Simultaneously infuse an internal calibrant, such as Leucine Enkephalin ([M-H]⁻ m/z 554.2620), via a secondary reference sprayer.

  • Trustworthiness Check (Self-Validation): The continuous infusion of a lock-mass acts as a self-correcting mechanism. It compensates for instrumental mass drift caused by ambient temperature fluctuations or electronic instability in real-time. If the lock-mass deviates beyond 5 ppm, the system automatically flags the run as invalid, ensuring that the exact mass measurement of m/z 143.03498 remains unequivocally accurate.

HRMS_Workflow A 1. Sample Prep (1 µg/mL in MeOH/H2O) B 2. LC Separation (C18, NH4OAc/MeCN) A->B C 3. ESI-TOF MS (Negative Ion Mode) B->C D 4. Lock-Mass Correction (< 5 ppm) C->D

High-Resolution Mass Spectrometry (HRMS) workflow for exact mass verification.

Mechanistic Insights: MS/MS Fragmentation Pathways

Confirming the exact mass of the parent ion is only the first step; structural elucidation requires analyzing the fragmentation pattern via Collision-Induced Dissociation (CID).

When the [M-H]⁻ parent ion (m/z 143.0350) is subjected to CID (typically at collision energies between 10-20 eV), it undergoes predictable mechanistic cleavages governed by the stability of the resulting product ions.

  • Decarboxylation (Primary Pathway): The most thermodynamically favorable fragmentation is the loss of carbon dioxide (CO₂, 44.00 Da) from the acetic acid side chain. This yields a highly stable enolate product ion at m/z 99.0450 .

  • Dehydration (Secondary Pathway): A less dominant but observable pathway involves the loss of water (H₂O, 18.01 Da), likely facilitated by ring-opening dynamics of the lactone, resulting in a product ion at m/z 125.0244 .

Fragmentation Parent Parent Ion[M-H]- m/z 143.0350 LossCO2 Product Ion m/z 99.0450 Parent->LossCO2 -CO2 (44.00 Da) Decarboxylation LossH2O Product Ion m/z 125.0244 Parent->LossH2O -H2O (18.01 Da) Dehydration

Proposed collision-induced dissociation (CID) fragmentation pathways for the [M-H]- ion.

By monitoring these specific transitions (m/z 143.0350 → 99.0450), analytical scientists can develop highly sensitive Multiple Reaction Monitoring (MRM) methods for quantifying (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid in complex synthetic matrices.

References

  • (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid - PubChem National Center for Biotechnology Information (NCBI). URL:[Link]

  • Showing Compound 3-Hydroxyadipic acid 3,6-lactone (FDB111656) - FooDB The Food Component Database (FooDB). URL:[Link]

  • Atomic weights of the elements 2013 (IUPAC Technical Report) Pure and Applied Chemistry, De Gruyter. URL:[Link]

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Exploratory

Technical Whitepaper: Solubility Profile and Solvent Selection Strategies for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Executive Summary (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (often referred to as (R)-5-oxo-2-tetrahydrofuraneacetic acid) is a critical chiral building block extensively utilized in the synthesis of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (often referred to as (R)-5-oxo-2-tetrahydrofuraneacetic acid) is a critical chiral building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including pyrrolidine derivatives and GABA analogs. For drug development professionals and process chemists, understanding the thermodynamic solubility profile of this compound is paramount. It dictates the efficiency of downstream purification processes, reaction solvent selection, and anti-solvent crystallization strategies.

This guide synthesizes the thermodynamic principles governing the solvation of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, provides a quantitative solubility matrix, and outlines a self-validating experimental protocol for empirical solubility determination.

Thermodynamic Basis of Solvation

Structural Analysis & Intermolecular Forces

The solvation behavior of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is governed by its two distinct functional moieties:

  • The γ -Lactone Ring: Imparts a strong dipole moment and acts as a potent hydrogen-bond acceptor.

  • The Acetic Acid Side Chain: Acts as both a strong hydrogen-bond donor and acceptor, heavily prone to forming stable intermolecular dimers in the solid state.

To dissolve the crystalline lattice, a solvent must provide sufficient cohesive energy to disrupt these strong solute-solute hydrogen bonds.

Hansen Solubility Parameters (HSP) Framework

While traditional Hildebrand solubility parameters provide a macroscopic view of polarity, they frequently fail to predict miscibility for complex molecules with intricate hydrogen-bond donor/acceptor networks [3]. Therefore, the Hansen Solubility Parameter (HSP) framework is the gold standard for this compound.

HSP deconvolutes the total cohesive energy of a molecule into three distinct intermolecular forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) interactions [1]. The presence of the carboxylic acid functional group significantly elevates both the δP​ and δH​ partial parameters of the molecule [2].

A solvent is deemed "good" if its coordinates in the 3D Hansen space closely match those of the solute, minimizing the Hansen distance ( Ra​ ). Because (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid possesses high δP​ and δH​ values, solvents lacking hydrogen-bonding capabilities (e.g., aliphatic hydrocarbons) will exhibit an exceptionally large Ra​ , rendering the compound insoluble.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the estimated thermodynamic solubility of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid across various solvent classes at 25°C.

Solvent ClassSolventDielectric Constant ( ε )Estimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200 (Freely Soluble)Exceptional H-bond acceptor; efficiently disrupts carboxylic acid dimers without competing for donor sites.
Polar Protic Methanol32.7> 150 (Highly Soluble)Strong H-bond donor/acceptor matching both the lactone core and the -COOH group.
Polar Aprotic Ethyl Acetate6.025 - 50 (Sparingly Soluble)Moderate dipole interactions. Excellent primary solvent for controlled crystallization.
Chlorinated Dichloromethane (DCM)9.110 - 20 (Slightly Soluble)Weak H-bond donor (via C-H); limited capacity to fully solvate the highly polar lactone core.
Aromatic Toluene2.4< 5 (Very Slightly Soluble)Poor polarity matching; insufficient cohesive energy to break the solute's crystal lattice.
Non-polar n-Heptane1.9< 1 (Practically Insoluble)Complete mismatch in δP​ and δH​ ; acts as an ideal anti-solvent for precipitation.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To empirically determine the absolute solubility of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid for process scale-up, researchers must avoid kinetic dissolution artifacts. The following protocol is designed as a self-validating system , ensuring that the measured concentration reflects true thermodynamic equilibrium.

Step-by-Step Workflow:
  • Preparation of Saturated Solutions: Add an excess amount of the (R)-enantiomer API (~500 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial.

    • Causality: Maintaining a visible excess of solid ensures the solution remains saturated, representing the absolute thermodynamic limit of solvation.

  • Thermal Equilibration: Seal the vials hermetically and place them in an isothermal shaker bath at 25.0 ± 0.1 °C, agitating at 200 RPM for 48 hours.

    • Causality: 48 hours provides sufficient time to overcome the activation energy barrier of dissolution, ensuring a dynamic equilibrium between the solid and liquid phases.

  • Phase Separation: Remove the vials and allow the undissolved solids to settle for 2 hours. Filter the supernatant through a 0.22 µm PTFE syringe filter, strictly discarding the first 1 mL of filtrate.

    • Causality: PTFE is chemically inert. Discarding the initial filtrate is a critical self-correction step that prevents the underestimation of solubility caused by non-specific binding of the solute to the filter membrane.

  • Quantification via HPLC-UV: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of a pre-established calibration curve. Analyze via HPLC-UV at the compound's λmax​ .

    • Causality: HPLC separates the target molecule from potential degradation products (e.g., ring-opened impurities), ensuring the quantified UV absorbance corresponds exclusively to the intact solute [2].

  • Solid-Phase Validation (Critical Step): Recover the residual solid from the filter, dry under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form pseudo-polymorphs (solvates) which possess different intrinsic solubilities. Verifying that the crystal lattice remains unchanged ensures the measured solubility corresponds to the original (R)-enantiomer polymorph.

Application: Solvent/Anti-Solvent Crystallization Workflow

Leveraging the solubility profile, process chemists can design highly efficient anti-solvent crystallization workflows to purify the (R)-enantiomer. By pairing a good solvent (e.g., Ethyl Acetate) with an anti-solvent (e.g., n-Heptane), one can manipulate the Metastable Zone Width (MSZW) to force controlled nucleation.

G N1 Target Solute Analysis (HSP & Functional Groups) N2 Primary Solvent Selection (Minimize Hansen Distance) N1->N2 N3 Anti-Solvent Selection (Maximize Hansen Distance) N1->N3 N4 MSZW Determination (FBRM & Turbidimetry) N2->N4 N3->N4 N5 Crystallization Execution (Controlled Cooling) N4->N5 N6 Isolation & XRPD Validation (Polymorph Check) N5->N6

Workflow for solvent/anti-solvent crystallization based on Hansen Solubility Parameters.

References

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Center for Biotechnology Information (PMC) URL:[Link][1]

  • A Solvent Selection Framework for Porous Organic Polymers Source: Journal of Chemical Information and Modeling (ACS Publications) URL:[Link][2]

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review Source: MDPI URL:[Link][3]

Sources

Foundational

Stereochemistry and Absolute Configuration of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid: A Comprehensive Technical Guide

Executive Summary 2-(5-Oxotetrahydrofuran-2-yl)acetic acid—frequently referred to as 3-hydroxyadipic acid γ -lactone—is a critical chiral building block in asymmetric organic synthesis and a key biomarker in human metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(5-Oxotetrahydrofuran-2-yl)acetic acid—frequently referred to as 3-hydroxyadipic acid γ -lactone—is a critical chiral building block in asymmetric organic synthesis and a key biomarker in human metabolic profiling. As a monocyclic γ -butyrolactone derivative, its stereochemical architecture dictates its utility in the synthesis of complex polyketides and macrolides. This whitepaper provides an in-depth analysis of its absolute configuration, the thermodynamic causality of its formation, and a self-validating analytical workflow for its enantioselective determination.

Stereochemical Architecture and CIP Priorities

The molecule features a single stereocenter located at the C2 position of the tetrahydrofuran ring. Understanding its absolute configuration requires mapping the stereocenter from its acyclic metabolic precursor, 3-hydroxyadipic acid .

According to Cahn-Ingold-Prelog (CIP) priority rules, the stereocenter at C3 of the acyclic acid is prioritized as follows:

  • −OH (Hydroxyl)

  • −CH2​COOH (Acetic acid side chain)

  • −CH2​CH2​COOH (Alkyl chain)

  • −H (Hydrogen)

During acidic lactonization, the molecule undergoes a highly favorable 5-Exo-Trig cyclization . The C3 hydroxyl oxygen becomes the ring oxygen, and the C4 methylene becomes part of the rigid γ -lactone ring. Crucially, the CIP priorities at the newly formed C2 position of the tetrahydrofuran ring remain identical:

  • −O (Ring oxygen)

  • −CH2​COOH (Side chain)

  • −CH2​− (Ring carbon)

  • −H (Hydrogen)

Mechanistic Conclusion: A (3R) -hydroxy acid cyclizes exclusively to the (R) -lactone with absolute retention of configuration. In human metabolism, 3-hydroxyadipic acid is predominantly excreted as the L-enantiomer, which corresponds to the (3R) -configuration and subsequently the (R) -lactone . This chiral intermediate is also heavily utilized in synthetic biology, particularly in engineered polyketide synthases (PKS) for adipic acid production .

Biogenesis A Adipic Acid (Achiral Precursor) B (3R)-3-Hydroxyadipic Acid (Acyclic Intermediate) A->B Enzymatic Oxidation C (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Gamma-Lactone) B->C Acidic Lactonization (-H2O)

Biogenesis and stereoselective lactonization pathway of 3-hydroxyadipic acid.

Causality in Analytical Methodologies

To accurately determine the enantiomeric excess (ee) and absolute configuration of this molecule, analytical choices must be driven by its thermodynamic and structural properties .

  • Thermodynamic Trapping (Why Lactonize?): In aqueous matrices, 3-hydroxyadipic acid exists in a dynamic equilibrium with its γ -lactone. Attempting to analyze this equilibrium mixture leads to split peaks and inaccurate quantification. By artificially dropping the pH below 2.0, the equilibrium is driven entirely to the rigid γ -lactone form. This rigidity is critical because chiral stationary phases (like cyclodextrins) require fixed conformations for efficient chiral recognition.

  • Derivatization (Why Silylate?): The free carboxylic acid on the C2 side chain causes severe hydrogen bonding with GC column silanols, leading to chromatographic tailing. Derivatization is mandatory. However, harsh methylation (e.g., using BF3​/MeOH ) can hydrolyze and open the base-sensitive lactone ring. Therefore, mild silylation using BSTFA is chosen to selectively mask the −COOH group while preserving the lactone architecture.

Quantitative Data Summaries

Table 1: Structural & Thermodynamic Parameters

ParameterValue / Description
IUPAC Name 2-(5-Oxotetrahydrofuran-2-yl)acetic acid
Molecular Formula C6​H8​O4​
Monoisotopic Mass 144.0423 Da
Stereocenter Location C2 (Tetrahydrofuran ring)
Cyclization Thermodynamics 5-Exo-Trig (Highly Favorable, Baldwin's Rules)

Table 2: Chiral GC-MS Method Parameters

ParameterSpecificationCausality
Stationary Phase β -Cyclodextrin (Chirasil-Dex CB)Cavity size perfectly accommodates the 5-membered γ -lactone ring.
Derivatization BSTFA + 1% TMCS (60°C, 30 min)Masks −COOH without opening the base-sensitive lactone ring.
Carrier Gas Helium (1.0 mL/min, constant flow)Maintains optimal linear velocity for chiral inclusion complexation.
Injector Temp 250°CEnsures flash vaporization of the TMS-derivative without thermal degradation.

Experimental Protocol: Self-Validating Enantioselective Workflow

The following protocol details the extraction, derivatization, and chiral analysis of the molecule. It is engineered as a self-validating system to ensure absolute scientific integrity.

Phase 1: Thermodynamic Trapping
  • Aliquot 1.0 mL of the aqueous sample (e.g., biological matrix or synthetic biocatalysis mixture) into a borosilicate glass vial.

  • Add 100 μ L of 6M HCl to drop the pH below 2.0.

    • Causality: Protonates free carboxylates and thermodynamically drives the equilibrium entirely to the γ -lactone form.

  • Incubate at 40°C for 15 minutes to ensure complete ring closure.

Phase 2: Matrix Extraction
  • Add 2.0 mL of MS-grade ethyl acetate to the vial.

  • Vortex vigorously for 60 seconds, then centrifuge at 3000 x g for 5 minutes to break any emulsions.

  • Transfer the upper organic layer to a clean vial containing 50 mg of anhydrous Na2​SO4​ .

    • Causality: Trace water strictly inhibits the subsequent silylation reaction; complete desiccation is mandatory.

Phase 3: Mild Silylation
  • Transfer 1.0 mL of the dried organic extract to a GC autosampler vial and evaporate to dryness under a gentle stream of ultra-pure N2​ .

  • Reconstitute in 50 μ L of anhydrous pyridine and add 50 μ L of BSTFA containing 1% TMCS.

  • Seal the vial and heat at 60°C for 30 minutes.

    • Causality: Selectively silylates the highly polar acetic acid side chain, yielding a volatile TMS-ester without disrupting the lactone stereocenter.

Phase 4: Self-Validating Chiral GC-MS Acquisition
  • Validation Step: Prior to analyzing the unknown sample, inject a derivatized racemic standard of the lactone. You must confirm that the chromatographic resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥1.5 . Causality: This proves the chiral stationary phase is active and capable of baseline resolution.

  • Matrix Spike: Spike a fraction of the unknown sample with the racemic standard. Causality: Rules out matrix effects shifting retention times; the endogenous enantiomer is unambiguously identified via peak enhancement.

  • Inject 1.0 μ L of the pure sample into the GC-MS. Compare retention times and monitor specific mass fragments (m/z 73, 117, 145) to assign the absolute configuration and calculate enantiomeric excess.

AnalyticalWorkflow N1 Aqueous Sample (Equilibrium Mixture) N2 Acidification (pH < 2) Forces Lactone Ring Closure N1->N2 N3 Organic Extraction (Ethyl Acetate) N2->N3 N4 Silylation (BSTFA) Masks Free -COOH N3->N4 N5 Chiral GC-MS Enantiomeric Resolution N4->N5

Self-validating analytical workflow for the stereochemical determination of the lactone.

References

  • Svendsen JS, Whist JE, Sydnes LK. "Absolute configuration of 3-hydroxyadipic acid in human urine." Journal of Chromatography B: Biomedical Sciences and Applications, 1985.[Link]

  • NP-MRD (Natural Products Magnetic Resonance Database). "NP-Card for 3-Hydroxyadipic acid (NP0086558)." NP-MRD, 2022.[Link]

  • Hagen, A. et al. "Engineering a Polyketide Synthase for In Vitro Production of Adipic Acid." ACS Synthetic Biology, 2016.[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization Protocols for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid

Context & Strategic Synthetic Design Chiral γ-butyrolactones are highly privileged scaffolds in medicinal chemistry and natural product synthesis. Specifically, (R)-2-(5-oxotetrahydrofuran-2-yl)acetic acid —also document...

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Author: BenchChem Technical Support Team. Date: March 2026

Context & Strategic Synthetic Design

Chiral γ-butyrolactones are highly privileged scaffolds in medicinal chemistry and natural product synthesis. Specifically, (R)-2-(5-oxotetrahydrofuran-2-yl)acetic acid —also documented as (R)-3-hydroxyadipic acid 3,6-lactone[1]—serves as a versatile building block due to its stable tetrahydrofuran core and its reactive exocyclic acetic acid moiety.

Because direct isolation of this compound from biological matrices (where it acts as a metabolic biomarker) yields insufficient quantities, a robust, scalable synthetic route is required. This technical guide outlines a self-validating, three-phase synthetic protocol starting from commercially available dimethyl 3-oxoadipate[2]. The sequence leverages transition-metal-catalyzed asymmetric hydrogenation, thermodynamically driven intramolecular cyclization, and highly selective exocyclic activation to generate diverse amide and ester derivatives.

Mechanistic Causality in Chiral Induction & Cyclization

The integrity of this synthetic pathway relies on precise stereochemical and thermodynamic control:

  • Phase I (Chiral Induction): The conversion of dimethyl 3-oxoadipate to (R)-dimethyl 3-hydroxyadipate utilizes Noyori's asymmetric hydrogenation methodology [3]. The RuCl₂[(R)-BINAP] catalyst forms a bidentate coordination complex with the β-keto ester. This creates a rigid, cyclic transition state that sterically blocks the si-face of the ketone, directing hydride transfer exclusively to the re-face to achieve an enantiomeric excess (ee) of >98%.

  • Phase II (Thermodynamic Lactonization): Following the saponification of the diester, the aqueous solution is acidified to pH 1. Causality: The pKa of the C6-carboxylate is ~4.5; dropping the pH to 1 ensures complete protonation to the carboxylic acid, transforming it into a potent electrophile. The C3-hydroxyl group undergoes intramolecular nucleophilic attack. The formation of the 5-membered γ-lactone is thermodynamically driven by the elimination of water and the minimal ring strain of the resulting tetrahydrofuran system.

  • Phase III (Exocyclic Activation): Derivatization of the C2-acetic acid side chain utilizes EDC·HCl and HOBt . Causality: EDC activates the carboxyl group to form an O-acylisourea. Without HOBt, this intermediate can rearrange into an unreactive N-acylurea. HOBt rapidly intercepts the intermediate to form a stable, highly reactive OBt-ester, which undergoes smooth aminolysis without racemizing the distant C5 stereocenter of the lactone.

Pathway Visualization

SynthesisPathway SM Dimethyl 3-oxoadipate Int1 (R)-Dimethyl 3-hydroxyadipate SM->Int1 RuCl2[(R)-BINAP] H2 (50 atm), MeOH Int2 (R)-3-Hydroxyadipic Acid Int1->Int2 NaOH (aq) Hydrolysis Core (R)-2-(5-Oxotetrahydrofuran- 2-yl)acetic acid Int2->Core HCl (aq), pH 1 Lactonization Prod Target Derivatives (Amides/Esters) Core->Prod EDC·HCl, HOBt R-NH2 / R-OH

Figure 1: Three-step synthetic workflow from dimethyl 3-oxoadipate to target lactone derivatives.

Catalyst & Condition Benchmarking (Phase I)

To validate the necessity of the Ru-BINAP system, optimization data for the reduction of dimethyl 3-oxoadipate is summarized below. High pressure and protic solvents are critical for optimal hydride transfer rates.

Catalyst SystemSolventTemp (°C)H₂ Pressure (atm)Isolated Yield (%)Enantiomeric Excess (ee %)
RuCl₂[(R)-BINAP] MeOH 50 50 96 >98 (R)
RuCl₂[(R)-BINAP]EtOH50508995 (R)
RuCl₂[(S)-BINAP]MeOH505095>98 (S)
RuCl₂[(R)-BINAP]THF50506281 (R)
NaBH₄ (Control)MeOH25N/A850 (Racemic)

Self-Validating Experimental Workflows

Phase I: Ru-BINAP Catalyzed Chiral Reduction
  • Solvent Preparation: Degas 50 mL of anhydrous methanol by sparging with argon for 30 minutes. Causality: Ru(II) complexes are highly susceptible to irreversible oxidation to inactive Ru(III) species in the presence of dissolved oxygen.

  • Reaction Assembly: In an argon-filled glovebox, charge a Parr autoclave reactor with dimethyl 3-oxoadipate (10.0 g, 53.1 mmol) and RuCl₂[(R)-BINAP] (42 mg, 0.05 mol%).

  • Hydrogenation: Seal the reactor, purge with H₂ gas three times, and pressurize to 50 atm. Heat the vessel to 50°C and stir vigorously for 18 hours.

  • Workup: Vent the reactor slowly. Concentrate the methanolic solution in vacuo and pass the residue through a short pad of silica gel (EtOAc/Hexanes 1:1) to remove the ruthenium catalyst, yielding (R)-dimethyl 3-hydroxyadipate as a pale oil.

Phase II: Thermodynamic Lactonization
  • Saponification: Dissolve the intermediate (9.5 g, 50 mmol) in THF (30 mL). Add 2M aqueous NaOH (60 mL, 120 mmol) dropwise at 0°C. Stir at room temperature for 4 hours until TLC indicates complete consumption of the diester.

  • Acid-Catalyzed Cyclization: Cool the mixture to 0°C and slowly add 6M HCl until the aqueous layer reaches pH 1. Causality: Achieving pH 1 is mandatory to fully protonate the intermediate dicarboxylate, activating the C6-carbonyl for nucleophilic attack.

  • Thermal Maturation: Heat the acidified biphasic mixture to 60°C for 4 hours. Causality: Elevated thermal conditions provide the activation energy required to overcome the entropic penalty of ring closure and drive the equilibrium to completion via continuous water displacement.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford (R)-2-(5-oxotetrahydrofuran-2-yl)acetic acid as a crystalline solid.

Phase III: Exocyclic Activation and Coupling (Amidation)
  • Activation: Dissolve the lactone-acid (1.0 eq, 5.0 mmol) in anhydrous DMF (15 mL). Add HOBt (1.2 eq, 6.0 mmol) and EDC·HCl (1.2 eq, 6.0 mmol). Stir at room temperature for 30 minutes. Causality: This pre-activation step ensures the complete formation of the OBt-ester, preventing the amine from forming an unreactive salt with the free carboxylic acid.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 5.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol). Stir for 12 hours under an inert atmosphere.

  • Purification: Dilute the reaction with EtOAc (50 mL). Wash successively with 1M HCl (2 × 20 mL), saturated NaHCO₃ (2 × 20 mL), and brine. Causality: The 1M HCl wash removes unreacted basic amines and the water-soluble EDC urea byproduct, while NaHCO₃ neutralizes residual acid and extracts any unreacted starting lactone-acid. Dry and concentrate to yield the pure derivative.

Spectroscopic Signatures & Troubleshooting

  • NMR Validation: The most diagnostic signature for the intact γ-lactone core is the ¹H NMR (CDCl₃) signal for the C5 methine proton (the chiral center attached to the ring oxygen). It typically appears as a distinct, complex multiplet at δ 4.80–5.00 ppm due to coupling with the adjacent C4 methylene protons and the exocyclic C2 methylene protons. In ¹³C NMR, the lactone carbonyl will resonate at ~176 ppm, distinct from the exocyclic amide/ester carbonyl (~170-172 ppm).

  • Troubleshooting Low ee: If chiral HPLC reveals an ee < 90% after Phase I, the most likely culprit is trace acid or water in the starting dimethyl 3-oxoadipate, which can cause background racemic reduction or catalyst degradation. Ensure the starting material is freshly distilled and strictly anhydrous.

  • Troubleshooting Lactone Ring Opening: During Phase III, if primary amines are used in large excess without pre-activation, they may nucleophilically attack the lactone carbonyl (ring-opening) rather than the exocyclic acetic acid. Strict adherence to the 30-minute EDC/HOBt pre-activation step prevents this side reaction.

References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric hydrogenation of β-keto carboxylic esters. A practical, purely chemical access to β-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 109(19), 5856-5858. URL: [Link]

  • FooDB. (2020). 3-Hydroxyadipic acid 3,6-lactone (FDB111656). The Food Component Database. URL: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL: [Link]

Sources

Application

Application Note: (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid as a Versatile Chiral Building Block in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Overview (R)-2-(5-Oxotetrahydrofuran-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Overview

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (CAS: 60551-20-4), also known as (R)-3-hydroxyadipic acid γ -lactone, is a highly valuable chiral pool intermediate[1]. Characterized by a rigid five-membered γ -lactone core and an exocyclic acetic acid moiety, this molecule provides a robust stereogenic center at the C5 position. It is frequently utilized in the asymmetric synthesis of complex natural products, statin side chains, and biologically active pharmaceuticals[2].

The utility of this chiral building block is rooted in its orthogonal reactivity :

  • Exocyclic Carboxylic Acid: Can be selectively activated (e.g., esterification, amidation) without disrupting the lactone ring.

  • Endocyclic Lactone Carbonyl: Susceptible to chemoselective nucleophilic attack (e.g., aminolysis, hydride reduction) to generate acyclic chiral 1,4-diols or hydroxy-amides.

  • Stereochemical Stability: The distance between the exocyclic reactive site and the (R)-stereocenter prevents epimerization during standard coupling conditions, ensuring high enantiomeric fidelity throughout multi-step syntheses.

Quantitative Data: Physicochemical Properties & Optimization

To ensure reproducibility in scale-up environments, understanding the baseline physicochemical properties and coupling efficiencies of the starting material is critical.

Table 1: Physicochemical Profile of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid
PropertyValue / Description
Molecular Formula C₆H₈O₄[1]
Molecular Weight 144.13 g/mol [1]
CAS Registry Number 60551-20-4[1]
Structural Class γ -Butyrolactone derivative
Key IR Stretches ~1770 cm⁻¹ (lactone C=O), ~1710 cm⁻¹ (acid C=O)
Storage Conditions 2–8 °C, inert atmosphere (hygroscopic)
Table 2: Optimization of Exocyclic Acid Activation (Weinreb Amidation)

Reaction conditions: 1.0 eq acid, 1.2 eq N,O-dimethylhydroxylamine·HCl, 25 °C.

Coupling ReagentBaseSolventTimeYieldPurity (NMR)Causality / Notes
DCC (1.2 eq)DMAPDCM24 h65%<80%DCU byproduct is difficult to remove without column chromatography.
EDC·HCl (1.2 eq) + HOBt DIPEA DCM 12 h 88% >95% Water-soluble urea byproduct allows for purification via simple aqueous workup.
HATU (1.1 eq)DIPEADMF4 h92%>98%Excellent yield and fast kinetics, but cost-prohibitive for kilogram-scale synthesis.

Visualizing Orthogonal Reactivity

The following diagram maps the divergent synthetic pathways accessible from the chiral core.

ReactivityMap SM (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid Chiral Core PathA Exocyclic Activation (Weinreb Amidation) SM->PathA EDC/HOBt, MeNHOMe PathB Endocyclic Ring-Opening (Aminolysis) SM->PathB Primary Amines, Heat PathC Chemoselective Reduction (Borane-THF) SM->PathC BH3·THF, 0 °C ProductA Chiral Ketone Precursors (No Racemization) PathA->ProductA ProductB Acyclic Chiral 1,4-Diols or Hydroxy-Amides PathB->ProductB ProductC Chiral Lactone-Alcohols PathC->ProductC

Caption: Orthogonal reactivity pathways of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid.

Experimental Protocols (Self-Validating Systems)

Workflow A: Synthesis of Chiral Weinreb Amides

Causality: Weinreb amides (N-methoxy-N-methyl amides) are premier intermediates for carbon-carbon bond formation. They react with Grignard or organolithium reagents to form stable five-membered tetrahedral chelates, which collapse only upon aqueous workup. This completely precludes the over-addition side reactions typically seen with standard esters or acid chlorides, yielding pure chiral ketones[3][4].

Workflow Step1 1. Acid Activation (EDC·HCl / HOBt) Step2 2. Amidation (MeNHOMe·HCl) Step1->Step2 Step3 3. Aqueous Workup (Acid/Base Wash) Step2->Step3 Step4 4. Validation (1H-NMR & FTIR) Step3->Step4

Caption: Step-by-step experimental workflow for the synthesis of the Weinreb amide derivative.

Step-by-Step Protocol:

  • Activation: In an oven-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add 12.0 mmol of EDC·HCl and 12.0 mmol of HOBt. Logic: HOBt rapidly reacts with the O-acylisourea intermediate to form an active ester. This prevents the formation of unreactive N-acylureas and suppresses any potential epimerization.

  • Amine Addition: After 15 minutes, add 12.0 mmol of N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of 30.0 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Aqueous Workup (Self-Purification): Dilute the mixture with an additional 50 mL of DCM.

    • Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to extract unreacted starting acid and HOBt.

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: The success of the reaction is validated without chromatography. In FTIR, the broad O-H stretch (~3300–2500 cm⁻¹) of the carboxylic acid will completely disappear. In ¹H-NMR (CDCl₃), look for the emergence of two distinct, sharp singlets at ~3.18 ppm (N-CH₃) and ~3.68 ppm (O-CH₃), confirming the Weinreb amide formation.

Workflow B: Chemoselective Lactone Ring-Opening via Aminolysis

Causality: To access acyclic chiral fragments (e.g., for peptidomimetics or lipid synthesis), the γ -lactone ring can be selectively opened. Because the Weinreb amide (synthesized in Workflow A) is highly stable to nucleophilic amines, treating the intermediate with a primary amine selectively attacks the endocyclic lactone carbonyl.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 5.0 mmol of the synthesized (R)-Weinreb amide intermediate in 10 mL of anhydrous THF.

  • Nucleophilic Attack: Add 7.5 mmol of benzylamine. Heat the mixture to 60 °C for 8 hours. Logic: The lactone is less electrophilic than an acid chloride, requiring mild thermal activation to drive the aminolysis to completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and wash with 1M HCl (3 × 20 mL) to selectively protonate and remove the excess benzylamine into the aqueous layer.

  • Validation: Concentrate the organic layer. ¹H-NMR will show the downfield shift of the C5 methine proton and the appearance of a new broad singlet (~6.5 ppm) corresponding to the newly formed secondary amide N-H, alongside the intact Weinreb amide singlets.

References

  • "3-hydroxyadipic acid 3,6-lactone 60551-20-4 - Guidechem". Guidechem.
  • "Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate". ACS Publications.
  • "Weinreb Ketone Synthesis | TCI EUROPE N.V.". TCI Chemicals.
  • "Weinreb ketone synthesis - Wikipedia". Wikipedia.
  • "Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential". MDPI.

Sources

Method

The Cornerstone of Chiral Synthesis: Applications of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid in Pharmaceutical Intermediate Production

Introduction: The Significance of Chiral Building Blocks In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is paramount. The biological activity of a therapeutic agent is intri...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Building Blocks

In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological and toxicological profiles.[1] This has led to a surge in demand for enantiomerically pure compounds, placing a significant emphasis on the use of chiral building blocks in asymmetric synthesis.[2] These molecules, possessing a defined stereochemistry, serve as foundational scaffolds for the construction of complex active pharmaceutical ingredients (APIs), ensuring the final drug product possesses the desired therapeutic effect while minimizing off-target effects.[1]

Among the vast arsenal of chiral synthons available to medicinal chemists, γ-butyrolactones represent a particularly valuable class of intermediates.[3][4] Their rigid, five-membered ring structure provides a predictable stereochemical framework, and the lactone functionality offers a versatile handle for a variety of chemical transformations. This application note focuses on a specific and highly valuable chiral building block: (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (also known as (R)-γ-carboxymethyl-γ-butyrolactone). We will explore its critical role in the synthesis of a key pharmaceutical intermediate, providing detailed protocols and insights into the underlying chemical principles.

Core Application: A Gateway to (+)-Biotin (Vitamin H) Synthesis

One of the most prominent and industrially significant applications of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid and its close derivatives is in the total synthesis of (+)-biotin (Vitamin H). Biotin is an essential B vitamin that plays a crucial role as a coenzyme in various carboxylation reactions within the body.[4][5] The synthesis of biotin has been a long-standing challenge in organic chemistry, and the development of efficient and stereoselective routes is of considerable commercial interest.

The seminal work by Goldberg and Sternbach at Hoffmann-La Roche established a highly effective "lactone-thiolactone" approach to biotin synthesis, a strategy that remains a cornerstone of industrial production.[1][3] A key feature of this and subsequent improved syntheses is the use of a chiral lactone intermediate to establish the correct stereochemistry of the fused ring system of biotin. While many routes start from achiral precursors like fumaric acid and employ a resolution step, the use of a pre-existing chiral building block like (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid offers a more direct and potentially more efficient pathway to the necessary chiral intermediates.

The core strategy involves the conversion of the chiral lactone into a key bicyclic intermediate, (3aS,6aR)-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione , or its N-protected derivatives. This intermediate contains the requisite cis-fused ring system and the correct absolute stereochemistry at two of the three chiral centers of biotin.

Synthetic Protocol: Preparation of a Key Biotin Intermediate

This section details a representative protocol for the conversion of a chiral lactone, derivable from (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, into a pivotal intermediate for (+)-biotin synthesis. The following protocol is a composite of established chemical transformations and principles found within the extensive literature on biotin synthesis.

Part 1: Conversion of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid to a Fused Imidazolidinone Lactone

The initial step involves the transformation of the starting chiral lactone acid into a bicyclic imidazolidinone system. This is typically achieved through a series of reactions that form the urea ring fused to the tetrahydrofuran ring.

Reaction Scheme:

Caption: Synthesis of the fused imidazolidinone lactone intermediate.

Experimental Protocol:

  • Acid Chloride Formation: To a solution of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (nitrogen or argon), add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane). Cool the solution to 0 °C and add benzylamine (2.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the intermediate diamide.

  • Cyclization to Imidazolidinone: Dissolve the crude diamide in a suitable solvent (e.g., toluene or dichloromethane). To this solution, add a phosgene equivalent such as triphosgene (0.4 eq) in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq) at 0 °C. Allow the reaction to stir at room temperature overnight. The reaction mixture is then carefully quenched with water and the organic layer is separated. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3aS,6aR)-tetrahydro-1,3-dibenzyl-1H-furo[3,4-d]imidazole-2,4-dione.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acid chloride intermediate.

  • Excess Benzylamine: A slight excess of benzylamine is used to ensure complete reaction of the acid chloride and to neutralize the HCl generated during the reaction.

  • Phosgene Equivalent: Triphosgene is often preferred over phosgene gas due to its solid form, which is safer and easier to handle. The base is necessary to neutralize the HCl produced during the cyclization.

Part 2: Conversion to the Thiolactone and Elaboration to (+)-Biotin

The fused imidazolidinone lactone is then converted to the corresponding thiolactone, which is a key step in the classic biotin synthesis. This is followed by the introduction of the valeric acid side chain.

Workflow Diagram:

G A Fused Imidazolidinone Lactone B Thiolactonization A->B NaSH or Lawesson's Reagent C Fused Imidazolidinone Thiolactone B->C D Side Chain Introduction C->D Grignard Reaction or Wittig Reaction E (+)-Biotin D->E Reduction & Deprotection

Caption: Key transformations from the lactone intermediate to (+)-biotin.

Experimental Protocol (Conceptual Steps):

  • Thiolactonization: The fused imidazolidinone lactone is treated with a sulfurating agent, such as sodium hydrosulfide (NaSH) or Lawesson's reagent, to convert the lactone carbonyl to a thiolactone. This reaction is typically carried out in a suitable solvent like DMF or THF.

  • Side Chain Introduction: The valeric acid side chain is introduced at the carbon adjacent to the thiolactone. This can be achieved through various methods, including a Grignard reaction with a suitable organomagnesium reagent followed by oxidation, or via a Wittig reaction to introduce an alkene that is subsequently reduced.

  • Reduction and Deprotection: The final steps involve the reduction of the thiolactone to a thiol and subsequent cyclization to form the thiophane ring of biotin. The N-benzyl protecting groups are typically removed by catalytic hydrogenation or using sodium in liquid ammonia.

Self-Validating System in Protocols:

Each step of the synthesis should be monitored for completion and purity.

  • TLC: A simple and effective method to track the progress of the reactions.

  • NMR Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the intermediates and final product.

  • Mass Spectrometry: To verify the molecular weight of the synthesized compounds.

  • Optical Rotation: To confirm the retention of the desired stereochemistry throughout the synthetic sequence.

Data Presentation

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Analytical Data
(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acidC₆H₈O₄144.12Specific optical rotation, characteristic IR peaks for C=O (lactone and acid), ¹H and ¹³C NMR spectra.
(3aS,6aR)-Tetrahydro-1,3-dibenzyl-1H-furo[3,4-d]imidazole-2,4-dioneC₂₀H₂₀N₂O₃352.39Melting point, specific optical rotation, ¹H NMR showing benzylic protons and the fused ring system protons.

Conclusion

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid stands as a valuable and versatile chiral building block in pharmaceutical synthesis. Its application in the enantioselective synthesis of (+)-biotin highlights its importance in constructing complex molecular architectures with precise stereochemical control. The protocols and principles outlined in this application note provide a framework for researchers and drug development professionals to leverage this and similar chiral lactones in the efficient synthesis of vital pharmaceutical intermediates. The ability to start with a molecule of defined stereochemistry streamlines the synthetic process, reduces the need for challenging resolution steps, and ultimately contributes to the development of safer and more effective medicines.

References

  • Facile access to chiral γ-butyrolactones via rhodium-catalysed asymmetric hydrogenation of γ-butenolides and γ-hydroxybutenolides. Chemical Science. [Link]

  • A Facile Synthesis of Chiral γ-Butyrolactones in Extremely High Enantioselectivity Mediated by Samarium(II) Iodide. Journal of the American Chemical Society. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. [Link]

  • A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. (2021). MDPI. [Link]

  • Goldberg, M. W., & Sternbach, L. H. (1949). U.S. Patent No. 2,489,232. Washington, DC: U.S.
  • De Clercq, P. J. (1997). Biotin: A Timeless Challenge for Total Synthesis. Chemical Reviews, 97(6), 1755–1792.
  • High Purity Chiral Building Blocks in Modern Pharma. (2026). PharmTech. [Link]

  • Asymmetric Synthesis of (3aS,6aR)-1,3-Bis(4-methoxybenzyl)-tetrahydro-1H-thieno[3,4-d]imidazole-2,4-dione. (2014). Chinese Journal of Pharmaceuticals. [Link]

  • Synthesis method of biotin intermediate. (2020).
  • Biotin Total Synthesis Review. Scribd. [Link]

  • Biological significance and development of practical synthesis of biotin. (2006). PubMed. [Link]

Sources

Application

Application and Protocol Guide for the Purification and Isolation of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Significance of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (R)-2-(5-Oxotetrahydrofuran-2-yl)a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a chiral building block of significant interest in the pharmaceutical industry. Its stereospecific structure is a key component in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). The lactone and carboxylic acid moieties provide versatile handles for chemical modifications, making it a valuable starting material for a range of drug candidates. The biological activity of the final API is often intrinsically linked to the stereochemistry of this precursor, necessitating the isolation of the (R)-enantiomer in high purity.

This guide provides a comprehensive overview of the methods for the purification and isolation of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, with a focus on preparative chiral high-performance liquid chromatography (HPLC), classical column chromatography, and crystallization techniques. The protocols are designed to be practical and are grounded in established chemical principles, providing not just the "how" but also the "why" behind each step.

Purification Strategy Overview

The purification of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid from a crude reaction mixture typically involves a multi-step approach. The initial steps focus on the removal of bulk impurities, followed by the more challenging separation of the desired (R)-enantiomer from its (S)-enantiomer.

G cluster_0 Initial Purification (Racemic Mixture) cluster_1 Chiral Separation / Isolation cluster_2 Final Product start Crude Reaction Mixture extraction Aqueous Workup / Extraction start->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom chiral_hplc Preparative Chiral HPLC column_chrom->chiral_hplc Primary Method crystallization Enantioselective Crystallization column_chrom->crystallization Alternative/Complementary Method final_product Pure (R)-enantiomer chiral_hplc->final_product crystallization->final_product

Caption: General purification workflow for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid.

Part 1: Purification of the Racemic Mixture

Before attempting to separate the enantiomers, it is crucial to purify the racemic mixture of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid to remove unreacted starting materials, byproducts, and other impurities.

Protocol 1: Aqueous Workup and Extraction

This initial step aims to separate the acidic product from non-polar impurities.

  • Solvent Removal: After the synthesis reaction is complete, remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Dissolution and pH Adjustment: Dissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

  • Acidification and Re-extraction: Separate the aqueous layer and cool it in an ice bath. Acidify the aqueous layer to a pH of 2-3 with a 1M HCl solution. This will protonate the carboxylate back to the carboxylic acid, causing it to precipitate or become less water-soluble.

  • Extraction of the Product: Extract the acidified aqueous layer multiple times with ethyl acetate. The protonated, more organic-soluble product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude racemic 2-(5-Oxotetrahydrofuran-2-yl)acetic acid.

Protocol 2: Silica Gel Column Chromatography

Flash column chromatography is an effective method for removing polar impurities and side products.

Rationale for Solvent System: The target molecule is polar due to the carboxylic acid and lactone groups. A gradient of ethyl acetate in hexanes is a common starting point for such compounds. A small amount of acetic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent "streaking" or tailing on the silica gel, which can occur due to interactions between the acidic analyte and the acidic silica surface[1].

Step-by-Step Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane (DCM). Alternatively, for less soluble compounds, create a dry-load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 90:10 Hexanes:Ethyl Acetate + 0.5% Acetic Acid). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 70:30, then 50:50 Hexanes:Ethyl Acetate, with 0.5% acetic acid maintained).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure. It may be necessary to perform an additional azeotropic distillation with a solvent like toluene to remove the residual acetic acid from the mobile phase[1].

Part 2: Chiral Separation and Isolation of the (R)-enantiomer

With the purified racemic mixture in hand, the next critical step is the separation of the (R)- and (S)-enantiomers. Preparative chiral HPLC is the most common and effective method for this.

Protocol 3: Preparative Chiral HPLC

Principle of Chiral HPLC: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by utilizing a chiral stationary phase (CSP). Enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including those with lactone and carboxylic acid functionalities[2][3].

Method Development and Scale-Up Workflow:

G cluster_0 Analytical Method Development cluster_1 Scale-Up and Preparative Run cluster_2 Post-Purification screen_cols Screen Chiral Columns (e.g., Lux Cellulose-2, Lux Amylose-2) screen_mp Screen Mobile Phases (Normal & Polar Organic) screen_cols->screen_mp optimize Optimize Separation (Flow rate, Temperature) screen_mp->optimize scale_up Scale-up to Preparative Column optimize->scale_up load_inj Determine Loading and Injection Volume scale_up->load_inj run_prep Run Preparative HPLC and Collect Fractions load_inj->run_prep analyze Analyze Fractions for Purity and Enantiomeric Excess run_prep->analyze pool_concentrate Pool Pure Fractions and Concentrate analyze->pool_concentrate

Sources

Technical Notes & Optimization

Troubleshooting

Preventing racemization of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid during high-heat reactions

Welcome to the technical support center for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing racemization during high-heat reactions. As a versatile chiral building block, maintaining the stereochemical integrity of this compound is paramount for its application in medicinal chemistry and asymmetric synthesis.[1][2] This resource synthesizes technical data and field-proven insights to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My reaction involving (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid shows significant loss of optical purity after heating. What is the primary cause of this racemization?

A1: The primary cause of racemization in (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, particularly under high-heat conditions, is the presence of an acidic proton on the alpha-carbon (the carbon adjacent to the carboxylic acid group).[3][4] High temperatures provide the necessary activation energy to facilitate the removal of this proton, especially in the presence of trace amounts of base or acid.[5] This deprotonation leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a mixture of both (R) and (S) enantiomers, thereby reducing the enantiomeric excess (ee) of your material.[3][6][7]

Q2: At what temperature does racemization become a significant issue for this compound?

A2: There is no single "racemization temperature," as the onset and rate of racemization are highly dependent on several factors, including the solvent, the presence of acidic or basic impurities, and the reaction time.[8] However, as a general guideline, thermal racemization rates increase exponentially with temperature.[6] For many chiral carboxylic acids with alpha-protons, issues can begin to arise at temperatures exceeding 80-100°C, with the rate increasing significantly at higher temperatures. A patent for the racemization of a similar compound, tetrahydrofuran-2-carboxylic acid, describes heating to 140-160°C in the presence of a strong base to achieve complete racemization.[9][10] Therefore, it is crucial to minimize both the temperature and duration of heating whenever possible.

Q3: Are there specific catalysts or reagents I should avoid to prevent racemization?

A3: Yes. Strongly basic and acidic conditions are major contributors to racemization.[5]

  • Strong Bases: Avoid strong inorganic bases like hydroxides (NaOH, KOH) and alkoxides (e.g., sodium methoxide), as well as strong organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), especially at elevated temperatures. These can readily deprotonate the alpha-carbon.[4][5]

  • Strong Acids: Strong Brønsted acids (e.g., H₂SO₄, HCl) and Lewis acids can also catalyze racemization by promoting enolization.[3][11]

  • Certain Coupling Reagents: In reactions involving the carboxylic acid moiety, such as amide bond formation, some coupling reagents used in combination with non-sterically hindered bases can increase the risk of racemization.[8][12]

Q4: How can I accurately determine the enantiomeric excess (ee) of my compound after a reaction?

A4: The most reliable method for determining the enantiomeric excess of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[5][13][14] These techniques utilize a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification. It is essential to develop a validated analytical method using a racemic standard to ensure accurate determination of the ee.[15] While polarimetry can provide a measure of optical rotation, it is generally less accurate for determining the precise enantiomeric ratio, especially in the presence of optically active impurities.[13]

Troubleshooting Guide: Mitigating Racemization in High-Heat Reactions

This section provides actionable strategies and experimental protocols to minimize racemization of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid.

Issue: Significant decrease in enantiomeric excess after a high-temperature reaction.

Root Cause Analysis: The loss of stereochemical integrity is likely due to the formation of an achiral enolate intermediate facilitated by heat and the presence of acidic or basic species.

Solutions:

  • Reaction Condition Optimization:

    • Temperature and Time: The most critical parameters to control are temperature and reaction time.[8] Aim for the lowest possible reaction temperature that allows for a reasonable reaction rate. Monitor the reaction closely and minimize the time the compound is exposed to high heat.

    • Solvent Selection: The choice of solvent can influence the rate of racemization. Aprotic, non-polar solvents are generally preferred over polar, protic solvents, which can facilitate proton transfer.

    • pH Control: Ensure the reaction medium is as close to neutral as possible. If a base is required, opt for a sterically hindered, non-nucleophilic base. If an acid is necessary, use the mildest acid that can effectively catalyze the reaction.

  • Protecting Group Strategy:

    • If the reaction chemistry allows, consider temporarily protecting the carboxylic acid group. Converting the carboxylic acid to an ester can reduce the acidity of the alpha-proton, thereby decreasing the propensity for enolization and racemization. The ester can then be hydrolyzed under mild conditions after the high-heat step.

Experimental Protocols
  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and the introduction of atmospheric moisture, which could lead to the formation of acidic or basic species.

  • Solvent Purity: Use anhydrous, high-purity solvents to minimize the presence of acidic or basic impurities.

  • Reagent Purity: Ensure all reagents are of high purity and free from contaminants that could catalyze racemization.

  • Controlled Heating: Utilize a precisely controlled heating source, such as an oil bath or a heating mantle with a temperature controller, to maintain a stable and uniform reaction temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid unnecessary heating.

  • Work-up: Upon completion, cool the reaction mixture promptly and proceed with the work-up and purification steps without delay.

This protocol provides a general workflow for determining the enantiomeric excess. Specific column and mobile phase conditions will need to be optimized for your specific setup.

  • Sample Preparation:

    • Prepare a stock solution of your post-reaction sample in a suitable solvent (e.g., isopropanol/hexane mixture).

    • Prepare a racemic standard of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid for method development and peak identification.

  • Chromatographic Conditions (Example):

    • Column: A chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) is required.[16][17]

    • Mobile Phase: A mixture of n-hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid, is a common starting point for normal-phase chiral separations.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject your sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the following formula:

      • ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 [15][18]

Data Summary and Visualization

Table 1: Key Factors Influencing Racemization and Mitigation Strategies

FactorImpact on RacemizationMitigation Strategy
Temperature High temperature significantly increases the rate of racemization.[5][6]Use the lowest effective temperature and minimize heating time.[8]
pH Strongly acidic or basic conditions catalyze racemization.[5][11]Maintain a neutral pH; use mild, sterically hindered bases if necessary.
Solvent Polar, protic solvents can facilitate proton transfer, leading to racemization.Prefer aprotic, non-polar solvents.
Catalysts/Reagents Strong acids, strong bases, and some coupling reagents can induce racemization.[5][8]Select mild and sterically hindered reagents.

Diagram 1: Mechanism of Racemization

racemization_mechanism R_enantiomer (R)-enantiomer achiral_enolate Achiral Enolate (Planar Intermediate) R_enantiomer->achiral_enolate - H⁺ (Base/Heat) achiral_enolate->R_enantiomer + H⁺ S_enantiomer (S)-enantiomer achiral_enolate->S_enantiomer + H⁺ troubleshooting_workflow start Racemization Observed (Low ee) check_temp Review Reaction Temperature and Duration start->check_temp check_ph Analyze pH and Reagents start->check_ph check_solvent Evaluate Solvent Choice start->check_solvent protecting_group Consider Protecting Group Strategy start->protecting_group optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Shorter Time - Neutral pH check_temp->optimize_conditions check_ph->optimize_conditions check_solvent->optimize_conditions reanalyze Re-analyze Enantiomeric Excess (Chiral HPLC) optimize_conditions->reanalyze protecting_group->reanalyze success Racemization Minimized reanalyze->success ee > 98% fail Further Optimization Needed reanalyze->fail ee < 98%

Caption: A systematic approach to troubleshooting and mitigating racemization during high-heat reactions.

References

  • Kinetic resolution of 2-substituted-2,3-dihydrofurans by a palladium-catalyzed asymmetric Heck reaction. RSC Advances.[Link]

  • Racemization. Grokipedia.[Link]

  • Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.[Source Document]
  • Generic mechanisms for acid‐catalysed racemisation. ResearchGate.[Link]

  • Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry.[Link]

  • Microbial Deracemization of α-Substituted Carboxylic Acids: Substrate Specificity and Mechanistic Investigation. The Journal of Organic Chemistry.[Link]

  • One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry.[Link]

  • GBL-based electrolyte for Li-ion battery: thermal and electrochemical performance. SpringerLink.[Link]

  • 19.11: Racemization. Chemistry LibreTexts.[Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College.[Link]

  • Racemization of Carbonyl Compounds. AK Lectures.[Link]

  • From racemic precursors to fully stereocontrolled products: one-pot synthesis of chiral α-amino lactones and lactams. Organic & Biomolecular Chemistry.[Link]

  • Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate.[Link]

  • gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. BDMAEE.[Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. PubMed.[Link]

  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. ARPI.[Link]

  • Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids.[Source Document]
  • “Nonstrained” γ-Butyrolactone-Based Copolyesters: Copolymerization Characteristics and Composition-Dependent (Thermal, Eutectic, Cocrystallization, and Degradation) Properties. Macromolecules.[Link]

  • Chiral phase HPLC analysis of compounds 2-5 (220 nm). (A) CHIRALPAK... ResearchGate.[Link]

  • Chemistry SYNTHESIS OF NEW DERIVATIVES OF 5-OXOTETRAHYDROFURAN. Proceedings of the Yerevan State University.[Link]

  • Determination of enantiomeric excess.[Source Document]
  • Asymmetric Synthesis of 2Aryl5-oxotetrahydrofuran-2-carboxylic Acids. ResearchGate.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC.[Link]

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.[Source Document]
  • Solid-Phase Synthesis of ɤ-Lactone and 1,2-Oxazine Derivatives and Their Efficient Chiral Analysis. PLOS ONE.[Link]

  • γ-Butyrolactone. Wikipedia.[Link]

  • Kinetic resolution of racemic 2-substituted 1,2-dihydroquinolines via asymmetric Cu-catalyzed borylation. PMC.[Link]

  • Enantiomeric excess. Wikipedia.[Link]

  • Method of racemization of optically active tetrahydrofuran 2-carboxylic acid.
  • Method of racemization of optically active tetrahydrofuran-2-carboxylic acid.
  • Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.[Link]

  • γ-butyrolactone -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).[Link]

  • Strategies for Chiral HPLC Method Development.[Source Document]
  • Diverse Cyclization Catalyzed by In(OTf)3 for the Convergent Assembly of Substituted Tetrahydrofurans and Tetrahydropyrans. Organic Letters.[Link]

  • (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. PubChem.[Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC.[Link]

  • Spectroscopic Investigations on Derivatives of Tetrahydrofuran. II. The Basicity of 2-Substituted Tetrahydrofurans. Chemical Papers.[Link]

  • Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? ResearchGate.[Link]

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. CCS Chemistry.[Link]

Sources

Optimization

Troubleshooting lactone hydrolysis issues in (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (also known as tetrahydro-5-oxo-2-fura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals working with (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (also known as tetrahydro-5-oxo-2-furanacetic acid or 3-hydroxyadipic acid γ -lactone)[1].

Due to its dual functionality—a γ -lactone ring and a free carboxylic acid side chain—this chiral building block presents unique challenges during synthesis, workup, and storage. The most common mode of failure is unintended ring-opening (hydrolysis) to the corresponding hydroxy-diacid. This guide synthesizes kinetic principles with field-proven protocols to help you monitor, prevent, and reverse lactone hydrolysis.

Mechanistic Insight: The "Side-Chain Effect" and pH Kinetics

To successfully handle this compound, one must understand the thermodynamic and kinetic behavior of γ -lactones. The hydrolysis of a γ -lactone to its corresponding hydroxy acid follows pseudo-first-order kinetics, where the rate constant is heavily dictated by the pH of the aqueous environment[2].

Unlike simple lactones, (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid possesses a free acetic acid moiety ( pKa​≈4.5 ). If the compound is dissolved in unbuffered water, the side chain dissociates, lowering the local pH. While γ -lactones are generally stable in mildly acidic conditions, introducing a base to neutralize the carboxylic acid can inadvertently trigger rapid, base-catalyzed saponification of the lactone ring[3].

G Lactone (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Intact γ-Lactone) HydroxyAcid (R)-3-Hydroxyadipic acid (Hydrolyzed Open Ring) Lactone->HydroxyAcid Base (pH > 8) Rapid Hydrolysis Stability Maximum Stability at pH 4.0 - 5.0 Lactone->Stability HydroxyAcid->Lactone Acid (pH < 3) + Heat Relactonization (-H2O)

pH-dependent equilibrium between the intact γ-lactone and its hydrolyzed open-ring form.

Quantitative Stability Profile

The rate constant for γ -lactone hydrolysis assumes a minimum value near pH 4 to 5[2]. Deviating from this optimal window accelerates degradation.

pH RangeDominant Species in SolutionHydrolysis Rate / StabilityRecommended Action
< 2.0 Intact Lactone (Protonated Acid)Slow hydrolysis; equilibrium favors lactoneUse for acid-catalyzed relactonization.
4.0 - 5.0 Intact Lactone (Partial Salt)Maximum Stability (Half-life > 1 year)Optimal range for aqueous extraction.
7.0 - 8.0 Lactone / Open-ring mixtureModerate hydrolysis (Half-life ~ days)Avoid prolonged exposure; buffer immediately.
> 10.0 Open-ring Hydroxy-diacid saltRapid saponification (Half-life < minutes)Avoid entirely unless saponification is intended.

Frequently Asked Questions (Troubleshooting)

Q: I added a mild base to form the carboxylate salt of the side chain, but my NMR shows complete ring-opening. What happened? A: You experienced localized base-catalyzed saponification. While the carboxylic acid proton is neutralized first, any localized excess of base (especially unbuffered hydroxides) provides OH− ions that rapidly attack the highly electrophilic lactone carbonyl[3]. Solution: If salt formation is required, use a weak, strictly buffered base (e.g., NaHCO3​ ) and add it dropwise at low temperatures ( <5∘C ) under vigorous stirring to prevent localized pH spikes.

Q: How can I analytically distinguish between the intact lactone and the hydrolyzed open-ring form in real-time? A:

  • FT-IR Spectroscopy (Primary IPC): The intact γ -lactone exhibits a distinct, high-frequency carbonyl stretch at ∼1770 cm−1 , while the carboxylic acid side chain appears at ∼1710 cm−1 . Upon hydrolysis, the 1770 cm−1 peak disappears, replaced by a broad hydroxyl stretch ( ∼3300 cm−1 ) and carboxylate peaks.

  • HPLC: Use a reversed-phase C18 column. Critical Causality: The mobile phase must be acidic (e.g., 0.1% TFA) to prevent on-column hydrolysis during the run. The open-ring hydroxy-diacid will elute significantly earlier than the intact lactone due to increased polarity.

Q: My batch has hydrolyzed due to moisture exposure during prolonged storage. Is the material ruined? A: No. γ -lactones are thermodynamically favored to reform under acidic, dehydrating conditions due to the entropic advantage of the 5-membered ring. You can recover the material via acid-catalyzed relactonization (see Protocol B).

Experimental Protocols

Protocol A: Controlled pH Extraction (Preventative)

Objective: Isolate the lactone from an aqueous reaction mixture without inducing ring-opening. This protocol utilizes the kinetic minimum of γ -lactone hydrolysis[2].

  • Temperature Control: Cool the aqueous reaction mixture to 0−5∘C using an ice bath. Lowering the temperature exponentially decreases the kinetic rate of nucleophilic attack by water.

  • pH Monitoring: Insert a calibrated pH probe directly into the stirring mixture.

  • pH Adjustment: If the mixture is basic, carefully add 1M HCl dropwise until the pH reaches strictly 4.0 to 4.5 .

    • Causality: This specific pH window keeps the lactone ring kinetically stable while ensuring the side-chain carboxylic acid is sufficiently protonated to partition into an organic phase.

  • Extraction: Extract immediately with a moderately polar organic solvent (e.g., Ethyl Acetate).

  • Drying & Concentration: Wash the organic layer with saturated NaCl (brine) to remove residual water, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a bath temperature not exceeding 35∘C .

Workflow Start Aqueous Reaction Mixture CheckPH Measure Aqueous pH Start->CheckPH PHHigh pH > 6 (Hydrolysis Risk) CheckPH->PHHigh PHOptimal pH 4.0 - 5.0 (Optimal Stability) CheckPH->PHOptimal PHLow pH < 3 (Protonated Acid) CheckPH->PHLow AdjustAcid Add 1M HCl dropwise (Keep temp < 5°C) PHHigh->AdjustAcid Extract Extract with EtOAc PHOptimal->Extract AdjustBase Add mild buffer (e.g., NaOAc) PHLow->AdjustBase AdjustAcid->PHOptimal AdjustBase->PHOptimal Dry Dry over Na2SO4 & Concentrate Extract->Dry

Optimized extraction workflow to prevent lactone ring-opening during aqueous workup.

Protocol B: Azeotropic Relactonization (Recovery)

Objective: Convert the hydrolyzed open-ring (R)-3-hydroxyadipic acid back to the closed γ -lactone. This is a self-validating system driven by Le Chatelier's Principle.

  • Solvent Selection: Dissolve the hydrolyzed material in Toluene (an inert, water-immiscible solvent capable of azeotropic distillation).

  • Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 1-2 mol%).

    • Causality: The strong acid protonates the carbonyl oxygen of the internal carboxylic acid, increasing its electrophilicity and facilitating intramolecular nucleophilic attack by the γ -hydroxyl group.

  • Apparatus Setup: Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

  • Dehydration: Heat the mixture to reflux ( 110∘C ). The byproduct water will co-distill with toluene and collect in the trap. The continuous removal of water acts as an In-Process Control (IPC) and drives the equilibrium entirely toward the closed lactone.

  • Workup: Once water evolution ceases (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with water to remove the pTSA catalyst, dry over Na2​SO4​ , and concentrate. Verify recovery via FT-IR (confirming the return of the 1770 cm−1 band).

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID: Kinetics and Mechanism." SWGDRUG Monographs, May 2005. Available at:[Link]

  • Long, F.A. and Friedman, L. "Determination of the Mechanism of Gamma-Lactone Hydrolysis by a Mass Spectrometric Method." Journal of the American Chemical Society, 1950, Vol. 72, pp. 3962-3965. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid Analysis

Welcome to the technical support center dedicated to the chiral analysis of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid and its enantiomer. This molecule, featuring a polar lactone ring and an acidic carboxylic acid sid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chiral analysis of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid and its enantiomer. This molecule, featuring a polar lactone ring and an acidic carboxylic acid side chain, presents unique challenges for achieving baseline enantiomeric separation. Its properties demand careful consideration of the stationary phase chemistry, mobile phase composition, and operating parameters to overcome common issues like peak tailing and poor resolution.

This guide is structured to provide immediate answers to common questions, in-depth troubleshooting workflows for persistent issues, and detailed protocols to guide your method development process from the ground up.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the analysis of this acidic lactone.

Q1: Which type of chiral stationary phase (CSP) is the most effective for separating 2-(5-Oxotetrahydrofuran-2-yl)acetic acid enantiomers?

A: Polysaccharide-based CSPs are the most widely successful and versatile choice for a broad range of chiral compounds, including this one.[1][2] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), offer a high probability of success.[3] These phases provide complex chiral recognition environments through hydrogen bonding, dipole-dipole, and steric interactions, which are well-suited for the multiple functional groups on your analyte.[2] While other phases like macrocyclic glycopeptides can also be effective, starting with a screening of polysaccharide columns is the most efficient strategy.[4]

Q2: My chromatogram shows severe peak tailing for both enantiomers. What is the primary cause?

A: Severe peak tailing for this analyte is almost certainly caused by unwanted secondary ionic interactions between the deprotonated (anionic) carboxylic acid group and the chiral stationary phase or residual silanol groups on the silica support.[5] This occurs when the mobile phase pH is not low enough to keep the analyte in its neutral, protonated form. A consistent, low-pH environment is critical for achieving symmetrical peak shape.

Q3: What is the function of an acidic additive like TFA or formic acid, and what concentration should I use?

A: An acidic additive is essential for the successful analysis of this compound. Its primary function is to suppress the ionization of the carboxylic acid group, ensuring the analyte remains in a single, neutral state.[4][5] This minimizes secondary interactions that cause peak tailing and yields reproducible retention. A typical starting concentration is 0.1% (v/v) of trifluoroacetic acid (TFA) or formic acid (FA) in the mobile phase.[4] The choice between TFA and FA can sometimes influence selectivity; TFA is a stronger acid and generally more effective at suppressing ionization, but FA may offer different selectivity or be more suitable for LC-MS applications.[6]

Q4: Should I develop a method in Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO) mode?

A: All three modes are viable, but they offer different advantages:

  • Normal Phase (NP): Often provides the best selectivity for polysaccharide CSPs. A typical mobile phase would be Hexane/Ethanol or Hexane/Isopropanol with 0.1% TFA.[4] This is an excellent starting point for method development.

  • Reversed Phase (RP): Uses aqueous-organic mobile phases (e.g., Acetonitrile/Water) and is highly compatible with mass spectrometry (MS).[6][7] You must control the pH of the aqueous portion with an acid (e.g., 0.1% Formic Acid) to ensure the analyte is protonated.

  • Polar Organic (PO): Utilizes mobile phases like 100% Methanol or Acetonitrile with an acidic additive. This mode can offer unique selectivity and is a good alternative if NP or RP approaches are unsuccessful.[8][9]

Q5: How does adjusting the column temperature impact the separation?

A: Temperature influences the thermodynamics of the interaction between the analyte and the CSP. Generally, lower temperatures (e.g., 10-25°C) enhance the stability of the transient diastereomeric complexes formed, often leading to increased selectivity and better resolution.[5] Conversely, higher temperatures can decrease retention time and improve peak efficiency (narrower peaks). However, the effect is compound-dependent, and in some cases, raising the temperature can unexpectedly improve resolution or even reverse the elution order.[10] Therefore, temperature should be treated as a key optimization parameter.

Section 2: In-Depth Troubleshooting Guides

Use these guides when facing persistent chromatographic problems that are not resolved by simple adjustments.

Guide 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Symptom: The enantiomers are co-eluting as a single peak or are only partially resolved, preventing accurate quantification.

This workflow provides a systematic approach to improving enantiomeric resolution.

Troubleshooting Workflow for Poor Resolution

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Problem: Poor or No Resolution (Rs < 1.5) B 1. Verify/Screen CSP Is the CSP appropriate? (e.g., Polysaccharide-based) A->B C Screen alternative CSPs (e.g., Amylose vs. Cellulose, different derivative) B->C No D 2. Optimize Mobile Phase - Adjust Alcohol % (NP) - Adjust Organic % (RP) - Change Alcohol (IPA vs EtOH) B->D Yes E Resolution Improved? D->E F 3. Optimize Temperature - Decrease temp. in 5°C steps (e.g., 25°C -> 15°C) E->F Partially I Method Optimized E->I Yes G Resolution Improved? F->G H 4. Check Column Health - Perform column wash - Check for voids/high backpressure G->H No G->I Yes

Caption: Systematic workflow for troubleshooting poor enantiomeric resolution.

Detailed Steps:

  • Confirm CSP Suitability: The most significant factor in chiral separation is the stationary phase.[10] If you are not using a polysaccharide-based CSP, consider this the first variable to change. If you are, consider screening a different type (e.g., if using cellulose, try an amylose-based column).

  • Optimize Mobile Phase Strength:

    • In Normal Phase: Systematically decrease the percentage of the alcohol modifier (e.g., from 10% ethanol to 5%). Lowering the polar alcohol content generally increases retention and allows for more interaction with the CSP, which can improve resolution. Also, test isopropanol (IPA) vs. ethanol, as this can profoundly alter selectivity.[11]

    • In Reversed Phase: Decrease the percentage of the organic solvent (e.g., from 70% acetonitrile to 60%). This will increase retention and may improve resolution.

  • Optimize Temperature: Lower the column temperature in 5°C increments (e.g., from 25°C to 20°C, then 15°C). Lower temperatures often favor the enthalpic contributions to chiral recognition, enhancing resolution.[5]

  • Check Column Health: A contaminated or degraded column will exhibit poor performance. If resolution has degraded over time, perform a column flush according to the manufacturer's instructions. High backpressure or severely distorted peaks may indicate a blocked frit or a void at the column inlet.[12]

Guide 2: Severe Peak Tailing or Asymmetry (Tailing Factor > 1.5)

Symptom: The back half of the peak is significantly broader than the front half, leading to poor integration and reduced resolution.

Primary Cause Analysis: As an acidic compound, the carboxyl group (-COOH) is the most likely culprit. Without proper pH control, it can interact with the stationary phase in multiple ways, broadening the peak.[5][13]

Solutions:

  • Verify Acidic Additive: Ensure that an acidic modifier (0.1% TFA or FA) is present in the mobile phase. If it is already present, consider increasing the concentration slightly (e.g., to 0.15% or 0.2%) to further shift the equilibrium to the protonated form.

  • Rule out Column Overload: High sample concentration can saturate the stationary phase, leading to tailing.[5] Prepare a 1:10 and 1:100 dilution of your sample and inject them. If the peak shape improves significantly, you need to reduce your sample concentration or injection volume.[5]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase. Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

  • Assess Column Health: Over time, especially with aggressive mobile phases, the stationary phase can degrade. If the tailing persists with a new, optimized method, it may be time to replace the column.[12]

Section 3: Experimental Protocols

These protocols provide a structured approach for de novo method development.

Protocol 1: Systematic CSP Screening
  • Column Selection: Select 2-3 polysaccharide CSPs. A recommended starting set is:

    • Cellulose tris(3,5-dimethylphenylcarbamate)

    • Amylose tris(3,5-dimethylphenylcarbamate)

    • Cellulose tris(4-methylbenzoate)

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the racemic standard in the initial mobile phase.

  • Screening Mobile Phases:

    • Normal Phase: 90:10 (v/v) Hexane / Ethanol + 0.1% TFA

    • Polar Organic: 100% Methanol + 0.1% TFA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210-220 nm (or as appropriate for the chromophore).

  • Execution: Equilibrate each column with the mobile phase for at least 20 column volumes. Inject the sample on each column/mobile phase combination.

  • Evaluation: Identify the combination that provides the best initial separation (even if partial) to move forward with optimization.

Protocol 2: Mobile Phase Optimization (Normal Phase)

This protocol assumes the CSP screening identified a promising column in Normal Phase.

  • Baseline Conditions: Use the conditions from the successful screen (e.g., 90:10 Hexane/Ethanol + 0.1% TFA).

  • Optimize Alcohol Percentage:

    • Prepare mobile phases with varying ethanol percentages: 15%, 10%, 7.5%, and 5%.

    • Run the analysis with each mobile phase, ensuring proper equilibration between runs.

    • Plot the resolution (Rs) versus the alcohol percentage to find the optimal value.

  • Evaluate Alcohol Type:

    • Using the optimal percentage found in step 2, prepare an equivalent mobile phase using Isopropanol (IPA) instead of Ethanol.

    • Compare the resolution and selectivity. IPA is a stronger solvent and can provide different chiral recognition.

  • Fine-Tune Acidic Modifier:

    • Using the best alcohol and percentage, prepare mobile phases with TFA concentrations of 0.05%, 0.1%, and 0.15%.

    • Evaluate the impact on peak shape and retention time. Select the concentration that provides the best symmetry without excessive shifts in retention.

Section 4: Data Presentation & Summary

Effective method development requires understanding the impact of each parameter.

Table 1: Recommended Starting Conditions for CSP Screening

ParameterNormal Phase (NP)Reversed Phase (RP)Polar Organic (PO)
CSP Type PolysaccharidePolysaccharide, GlycopeptidePolysaccharide
Mobile Phase A n-HexaneWater + 0.1% Formic AcidAcetonitrile + 0.1% TFA
Mobile Phase B Ethanol or IsopropanolAcetonitrileMethanol + 0.1% TFA
Composition 90:10 (A:B) + 0.1% TFA40:60 (A:B)Screen 100% A and 100% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25°C25°C25°C

Table 2: General Effects of Parameter Adjustments in Normal Phase

Parameter ChangeEffect on Retention Time (k)Effect on Resolution (Rs)Effect on Peak Shape
Decrease % Alcohol IncreaseOften ImprovesNo significant effect
Switch EtOH -> IPA DecreaseVariable (can improve or worsen)No significant effect
Decrease Temperature IncreaseOften ImprovesMay improve or slightly broaden
Increase Acid Conc. Slight DecreaseMinimalImproves tailing

References

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • ResearchGate. (n.d.).
  • LCGC International. (2023).
  • ResearchGate. (n.d.).
  • Chromatography Today. (n.d.).
  • Astec. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids.
  • Supelco. (n.d.). Strategies for Chiral HPLC Method Development.
  • LCGC International. (2025). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chromatography Today. (n.d.).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • ALWSCI. (2025).
  • LCGC International. (2020). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Phenomenex. (n.d.).
  • ResearchGate. (2025). HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Redalyc.org. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.). Adsorptive separation of 3-hydroxytetrahydrofuran enantiomers.
  • LCGC International. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid Scale-Up

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter scale-up failures that stem from a fundamental misunderstanding of reaction kinetics and thermodynamics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. As a Senior Application Scientist, I frequently encounter scale-up failures that stem from a fundamental misunderstanding of reaction kinetics and thermodynamics. When transitioning the synthesis of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (a chiral gamma-butyrolactone derivative[1]) from a 10-gram bench scale to a 100-kilogram pilot plant, the shift from rapid heat dissipation to mass-transfer-limited regimes completely alters the byproduct profile.

This guide is designed to provide you with authoritative, causality-driven insights to diagnose and eliminate byproducts during the lactonization of (R)-3-hydroxyadipic acid precursors.

Part 1: Mechanistic Causality of Byproduct Formation

To effectively troubleshoot, we must first understand the why behind the formation of impurities. The synthesis relies on an intramolecular cyclization (lactonization). However, three competitive pathways emerge during scale-up:

  • Oligomeric Polyesters (Intermolecular Esterification): Intramolecular lactonization is a first-order kinetic process, while intermolecular esterification is second-order. At high reactor concentrations typical of industrial batch processes, the probability of bimolecular collisions increases, driving oligomerization.

  • Unsaturated Pyrones (Dehydration/Elimination): The hydroxyl group of the precursor (or the lactone oxygen) is susceptible to elimination. Under high temperatures (>90°C) and strong acidic conditions, dehydration occurs, yielding thermodynamically stable conjugated systems such as 2-pyrone derivatives[2].

  • (S)-Enantiomer (Epimerization): Prolonged exposure to extreme pH or elevated temperatures causes enolization at the alpha-carbon or reversible ring-opening, leading to the racemization of the critical (R)-stereocenter.

ReactionPathways Precursor (R)-3-Hydroxyadipic Acid (Precursor) Target (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Target Lactone) Precursor->Target Intramolecular Lactonization Oligomers Oligomeric Polyesters (Intermolecular Byproduct) Precursor->Oligomers Intermolecular Esterification (High Conc.) Elimination Unsaturated Pyrones (Dehydration Byproduct) Target->Elimination Dehydration (High Temp/Acid) Racemization (S)-Enantiomer (Epimerization Byproduct) Target->Racemization Epimerization (Harsh pH/Temp)

Reaction pathways illustrating target lactonization versus competitive byproduct formation.

Part 2: Diagnostic Q&A (FAQs)

Q1: My recent 50 L batch yielded 15% oligomeric polyesters. How do I prevent this without sacrificing throughput? A: The root cause is a high steady-state concentration of the open-chain hydroxy-acid. Transition from a standard batch process to a fed-batch process . By slowly dosing the precursor into the reactor, you maintain a low instantaneous concentration of the starting material. This kinetically favors the unimolecular ring closure over bimolecular oligomerization. Rigorous route selection and process analytical technology (PAT) are critical for minimizing these impurities during scale-up[3].

Q2: LC-MS analysis shows a +M-18 mass peak indicative of dehydration. What is driving this elimination? A: You are likely forming unsaturated pyrone derivatives[2]. This is caused by excessive thermal stress combined with a highly acidic catalyst (e.g., concentrated H2SO4). To resolve this, lower the jacket temperature to 70°C and switch to a milder, buffered acid catalyst like pyridinium p-toluenesulfonate (PPTS). Utilizing high-throughput screening (HTS)[4] on a micro-scale can help you rapidly map the exact temperature/pH tolerance window before your next pilot run.

Q3: The enantiomeric excess (ee%) dropped from 99% at the bench to 92% in the pilot plant. What is causing the racemization? A: This is a classic heat-transfer issue. Large reactors have lower surface-area-to-volume ratios, meaning cooling takes significantly longer. The extended residence time at elevated temperatures during the quench phase allows reversible enolization to occur. To fix this, implement an active in-line cooling loop and neutralize the reaction mixture to pH 7.0 immediately upon completion.

TroubleshootingWorkflow Start Analyze Byproduct Profile (HPLC/LC-MS) HighOligomer High Oligomers (>5%) Start->HighOligomer HighElim High Elimination (>2%) Start->HighElim HighRacem Low ee% (<98%) Start->HighRacem ActionOligomer Decrease Concentration Implement Fed-Batch HighOligomer->ActionOligomer ActionElim Lower Temperature Buffer Acid Catalyst HighElim->ActionElim ActionRacem Optimize pH Reduce Residence Time HighRacem->ActionRacem

Logical troubleshooting workflow for resolving specific byproduct issues during scale-up.

Part 3: Process Data & Quantitative Impact

The following table summarizes the quantitative impact of process parameters on the byproduct profile, demonstrating the clear superiority of the optimized fed-batch approach.

Process ParameterTarget Lactone Yield (%)Oligomers (%)Unsaturated Pyrones (%)Enantiomeric Excess (ee%)
Batch (0.5 M, 90°C, pH 1.0)68.518.28.492.1
Batch (0.1 M, 90°C, pH 1.0)81.24.19.591.8
Fed-Batch (0.5 M, 70°C, pH 3.0)94.6 1.8 1.2 99.2
Fed-Batch (0.5 M, 110°C, pH 3.0)76.41.515.694.5

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, every protocol must act as a self-validating system. The following methodology incorporates an automated feedback loop to prevent runaway oligomerization.

Optimized Fed-Batch Lactonization Protocol

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N2 to prevent oxidative degradation.

  • Solvent & Catalyst Loading: Add 20 L of anhydrous toluene and 0.5 mol% pyridinium p-toluenesulfonate (PPTS). Heat the jacket to 70°C.

  • Self-Validating Fed-Batch Addition:

    • Begin dosing a 2.0 M solution of (R)-3-hydroxyadipic acid in THF at a rate of 5 L/hr.

    • Self-Validation Loop: Utilize in-line FTIR to monitor the ester C=O stretch (intermolecular) versus the lactone C=O stretch (intramolecular). If the oligomerization ratio exceeds 2%, the system must automatically pause the feed pump, allowing the unimolecular cyclization to consume the excess precursor before resuming.

  • Water Removal: Utilize a Dean-Stark trap to continuously remove the water byproduct, driving the thermodynamic equilibrium toward the target lactone.

  • Rapid Quench: Upon completion of the feed, immediately circulate chilled fluid (-10°C) through the reactor jacket to drop the internal temperature below 20°C within 15 minutes.

  • Neutralization: Add 5% aqueous NaHCO3 until the pH reaches exactly 7.0 to prevent post-reaction epimerization.

  • Isolation: Separate the organic layer, concentrate under reduced pressure, and crystallize the final (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid from an MTBE/heptane anti-solvent system.

References[1] Title: 3-Hydroxyadipic acid 3,6-lactone (FDB111656)

Source: FooDB URL:[2] Title: Facile Edge Functionalization of Graphene Layers with a Biosourced 2-Pyrone Source: ACS Sustainable Chemistry & Engineering URL:[3] Title: Practical Process Research and Development: A guide for Organic Chemists Source: Google Books (Academic Press) URL:[4] Title: Mathematical Modeling of Biosensors Based on an Array of Enzyme Microreactors (Citing: High Throughput Screening, Marcel Dekker) Source: MDPI URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for High-Purity (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Welcome to the technical support center for the crystallization of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this critical chiral intermediate. Achieving high chemical and enantiomeric purity is paramount for its application in pharmaceutical synthesis, and crystallization is the key final step to ensure quality.

This document moves beyond simple protocols to explain the scientific principles behind each step, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when crystallizing (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid?

The primary objectives are threefold:

  • Chemical Purity Enhancement: To remove residual starting materials, reagents, and side-products from the synthesis.

  • Enantiomeric Enrichment: To increase the enantiomeric excess (e.e.) by selectively crystallizing the desired (R)-enantiomer, leaving the (S)-enantiomer and any racemic components in the mother liquor.[1][2][3][4] This is often the most critical goal.

  • Physical Property Control: To produce a specific crystalline form (polymorph) with consistent and desirable physical properties, such as crystal habit (shape), particle size distribution, and bulk density, which are crucial for downstream processing (e.g., filtration, drying, formulation).[5][6][7]

Q2: How should I approach selecting a solvent system for crystallization?

Solvent selection is the most critical factor for a successful crystallization. The ideal solvent system is one where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[8][9]

The guiding principle is "like dissolves like." [8] (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a polar molecule containing a carboxylic acid and a lactone. Therefore, polar solvents are the primary candidates.

A systematic approach involves:

  • Single Solvent Screening: Test solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene).

  • Temperature Gradient Assessment: For promising solvents, determine the solubility at boiling point versus room temperature (or 0-5 °C). A steep solubility curve is ideal.

  • Mixed Solvent Systems (Anti-solvent approach): If no single solvent is ideal, use a binary system.[9] Dissolve the compound in a "good" solvent (high solubility) and then add a miscible "anti-solvent" (low solubility) to induce crystallization. Common pairs include ethanol/water, acetone/hexane, or ethyl acetate/heptane.[9]

Table 1: Illustrative Solubility Screening Data (Hypothetical)

Solvent Polarity Index Solubility at 20°C (g/L) Solubility at 70°C (g/L) Comments
Water 10.2 50 >300 Potential for cooling crystallization, but risk of high losses.
Ethanol 5.2 150 >400 Too soluble at room temperature for good yield.
Isopropanol 4.3 80 >350 Good candidate for cooling crystallization.
Ethyl Acetate 4.4 40 250 Excellent candidate; steep solubility curve.
Toluene 2.4 <5 30 Potential anti-solvent.

| Heptane | 0.1 | <1 | <5 | Excellent anti-solvent. |

Q3: What are the Critical Process Parameters (CPPs) to monitor and control?

Several parameters critically influence the outcome of the crystallization process.[10] These include:

  • Supersaturation: The driving force for crystallization. It must be generated slowly and under controlled conditions to promote crystal growth over spontaneous nucleation.[][12]

  • Cooling Rate: A slow cooling rate is generally preferred. Rapid cooling increases supersaturation too quickly, leading to the formation of small, impure crystals or even "oiling out".[13]

  • Agitation Speed: Agitation affects heat and mass transfer. While necessary for homogeneity, excessive agitation can lead to secondary nucleation (crystal breakage creating new nuclei), resulting in a smaller particle size.[14]

  • Seeding: Introducing a small quantity of high-purity crystals of the desired form at the right time (once the solution is slightly supersaturated) is the most powerful tool to control polymorphism, ensure batch-to-batch consistency, and prevent uncontrolled nucleation.[12]

  • Final Isolation Temperature: A lower final temperature generally increases the yield but may risk co-crystallization of impurities if their concentration is high.

Crystallization Development Workflow

The following diagram outlines a systematic approach to developing a robust crystallization process.

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Finalization A Solute & Impurity Characterization B Solvent System Screening A->B C Determine Solubility & Metastable Zone Width B->C D Define Crystallization Method (Cooling, Anti-solvent, etc.) C->D E Optimize CPPs (Cooling Rate, Seeding, Agitation) D->E F Analyze Product (Purity, e.e., PSD, Polymorph) E->F G Define Washing Strategy F->G H Define Drying Conditions G->H I Process Robustness & Scale-up H->I

Caption: General workflow for crystallization process development.

Troubleshooting Guide

Issue 1: My compound is 'oiling out' or precipitating as a sticky amorphous solid instead of forming crystals. What causes this and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes so highly supersaturated that the solute separates as a liquid phase before it has time to nucleate and grow into an ordered crystal lattice.[9] This is common for compounds with low melting points or when cooling is too rapid.

Causality & Mechanism:

  • Excessive Supersaturation: The system is pushed too far into the metastable zone, crossing the boundary for liquid-liquid phase separation.

  • Low Melting Point of Solute/Solvent System: The temperature of the solution may be above the melting point of the solute-solvent mixture.

  • Presence of Impurities: Impurities can sometimes inhibit nucleation and promote the formation of oils.

Troubleshooting Protocol:

  • Reduce the Cooling Rate: Slow down the cooling profile significantly (e.g., from 20°C/hour to 5°C/hour). This keeps the level of supersaturation low and allows more time for nucleation and growth.

  • Increase Solvent Volume: Add more solvent to the hot solution. This reduces the concentration and therefore the level of supersaturation achieved at any given temperature during cooling.[13]

  • Lower the Initial Concentration: Start with a less concentrated solution at the high temperature.

  • Implement Seeding: This is often the most effective solution. Add seed crystals just after the solution has cooled into the metastable zone (typically 2-5°C below the saturation temperature). This provides a template for growth and bypasses the problematic primary nucleation step.[12]

  • Change the Solvent System: Choose a solvent in which the compound is less soluble, or one with a lower boiling point.[15]

G start Compound 'Oils Out' q1 Is the cooling rate > 10°C/hr? start->q1 a1_yes Reduce cooling rate to 2-5°C/hr q1->a1_yes Yes q2 Was the solution seeded? q1->q2 No success Crystals Formed a1_yes->success a2_no Implement a seeding protocol. Seed at T_saturation - 3°C q2->a2_no No q3 Is solvent volume minimal? q2->q3 Yes a2_no->success a3_yes Increase solvent volume by 10-20% q3->a3_yes Yes end Change solvent system q3->end No a3_yes->success

Caption: Decision tree for troubleshooting "oiling out".

Issue 2: The enantiomeric excess (e.e.) or chemical purity of my product is not meeting specifications. How can I improve it?

Answer: Insufficient purity is typically due to either poor selectivity of the crystallization process or entrapment of impure mother liquor within the crystals. Since enantiomers have identical physical properties, their separation relies on the different properties of diastereomers (if a resolving agent is used) or the specific packing in a chiral crystal lattice.[4][16]

Causality & Mechanism:

  • Rapid Crystal Growth: Fast growth can trap impurities (including the undesired enantiomer) within the crystal lattice.[13]

  • Poor Solvent Choice: The chosen solvent may not provide sufficient discrimination in solubility between the desired product and impurities.

  • Ineffective Washing: The cake of filtered crystals retains mother liquor, which is rich in impurities. If the wash solvent is not effective or is used incorrectly, these impurities will remain.

Troubleshooting Protocol:

  • Slow Down the Crystallization: As with oiling out, reduce the cooling rate or slow the addition of anti-solvent. This favors the thermodynamically controlled growth of purer crystals.

  • Re-evaluate the Solvent System: A different solvent may offer better selectivity. Sometimes a less ideal solvent in terms of yield can provide superior purity.

  • Optimize the Washing Step:

    • Ensure the wash solvent is cold .

    • The wash solvent should be one in which the desired product is sparingly soluble , but in which the impurities are reasonably soluble . This is a critical balance.

    • Use multiple small-volume washes instead of a single large-volume wash.

    • Ensure the crystal cake is not allowed to crack during washing, which can create channels for the wash solvent to bypass portions of the cake.

  • Consider a Re-crystallization (Recrystallization): If a single crystallization step is insufficient, dissolving the product and crystallizing it a second time can significantly upgrade purity, albeit with some loss of yield.[9]

Table 2: Hypothetical Purity Optimization Experiment

Run Cooling Rate (°C/hr) Final Temp (°C) Wash Solvent Chemical Purity (%) Enantiomeric Excess (%) Yield (%)
1 20 5 Isopropanol (25°C) 98.5 96.0 85
2 5 5 Isopropanol (25°C) 99.2 98.1 82
3 5 5 Cold Isopropanol (0°C) 99.5 98.8 81

| 4 | 5 | 0 | Cold Isopropanol (0°C) | 99.6 | 99.2 | 78 |

Issue 3: The crystallization process results in a significant loss of material and low yield. How can I optimize the yield?

Answer: Low yield is primarily caused by a high concentration of the target compound remaining in the mother liquor after filtration.[13] There is often a trade-off between purity and yield.

Causality & Mechanism:

  • High Solubility at Final Temperature: The product has significant solubility in the solvent even at the final, cold isolation temperature.

  • Excessive Solvent Volume: Using more solvent than necessary to dissolve the compound when hot will result in more material remaining dissolved when cold.[13]

  • Premature Isolation: Filtering the crystals before the solution has reached equilibrium at the final temperature.

Troubleshooting Protocol:

  • Optimize Final Isolation Temperature: Lower the final temperature of the slurry before filtration (e.g., from 20°C to 0-5°C), provided this does not cause impurities to precipitate.

  • Minimize Solvent Volume: Carefully determine the minimum volume of hot solvent required to fully dissolve the compound. Avoid using a large excess.

  • Increase Slurry Hold Time: After reaching the final temperature, hold the slurry with agitation for a period (e.g., 1-4 hours) to allow the solution concentration to reach equilibrium, maximizing the amount of product that crystallizes.

  • Consider an Anti-solvent: If cooling crystallization alone gives a poor yield, consider adding an anti-solvent at the end of the cooling process to further decrease the product's solubility and "crash out" more material. This must be done carefully to avoid precipitating impurities.

  • Mother Liquor Recovery: The mother liquor can be concentrated and a "second crop" of crystals can be isolated. This second crop will typically be of lower purity but can be reprocessed or recycled.

References

  • Vertex AI Search. (2025, March 15).
  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Zhang, J., et al. (2020, April 8). Crystal Polymorph Control for High-Performance Organic Field-Effect Transistors. MDPI.
  • Quora. (2018, November 13).
  • University of California, Riverside. (n.d.). 4.
  • Chen, J., & Myerson, A. S. (2011, July 15). Crystal Polymorphism in Chemical Process Development. Annual Review of Chemical and Biomolecular Engineering.
  • Kubota, N. (n.d.).
  • S. K. G., & D. A. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Wang, Y., & Chen, A. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Chakkarwar, A. (n.d.).
  • Lorenz, H., & Seidel-Morgenstern, A. (2008, February 19). Enantioenrichment by Crystallization. Organic Process Research & Development.
  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
  • Chemistry LibreTexts. (2022, July 11). 6.
  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Gavira, J. A., et al. (2024, September 12).
  • Malik, A. A., Gupta, P., & Joseph, A. (n.d.). Crystal Polymorphism: Applications and Future Prospects. AIP Publishing.
  • Chemistry LibreTexts. (2021, July 31). 19.
  • Unknown. (n.d.).
  • Zeng, G., et al. (2023, September 27).
  • Zhanghua Dryer. (2025, November 10). Troubleshooting Common Issues with Crystallizer Machines.
  • National Institutes of Health. (2025, October 28). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC.
  • Unknown. (n.d.). Enantioselective Synthesis of Chiral Multicyclic γ-Lactones via Dynamic Kinetic Resolution of Racemic γ-Keto Carboxylic Acids.
  • Organic Syntheses. (n.d.). D-Gulonic acid, γ-lactone. Retrieved from [Link]

  • TCI Chemicals. (n.d.).
  • PubChem. (n.d.). (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • PubChem. (n.d.). 5-Oxo-2-tetrahydrofurancarboxylic acid. Retrieved from [Link]

  • ChemWhat. (n.d.). (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID CAS#: 53558-93-3. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Stereochemical Profiling of 2-(5-Oxotetrahydrofuran-2-yl)acetic acid: (R)- vs. (S)-Enantiomers

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary As a Senior Application Scientist, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical challenges where the stereochemistry of a molecule dictates its entire biological and industrial value. 2-(5-Oxotetrahydrofuran-2-yl)acetic acid (CAS: 60551-20-4)—commonly known as 3-hydroxyadipic acid 3,6-lactone—is a prime example[1]. It features a γ -butyrolactone ring with an acetic acid side chain, possessing a single chiral center at the C2 position.

This guide provides an objective comparison of the (R)- and (S)-enantiomers. While they exhibit identical reactivity in standard achiral synthetic workflows, their behavior diverges sharply in biological systems and chiral analytical environments. Understanding this dichotomy is critical for researchers utilizing this compound as a metabolic biomarker or a precursor for biodegradable polymers.

Comparative Reactivity Analysis

The Illusion of Identical Reactivity (Achiral Environments)

In achiral environments, the (R)- and (S)-enantiomers display identical thermodynamic and kinetic reactivity. Both enantiomers undergo base-catalyzed ring-opening hydrolysis to yield 3-hydroxyadipic acid at the exact same rate. Similarly, the exocyclic carboxylic acid group undergoes standard Fischer esterification with achiral alcohols without any stereochemical preference.

Divergent Reactivity (Chiral & Biological Environments)

The true distinction between the enantiomers emerges in chiral environments:

  • Enzymatic Reactivity: The (S)-enantiomer (historically referred to in clinical literature as the L-enantiomer) is a naturally occurring, highly reactive intermediate in the β -oxidation of adipic acid[2]. Enzymes such as enoyl-CoA hydratase are stereospecific, exclusively recognizing and processing the (S)-configuration.

  • Biomarker Relevance: During periods of fasting or in patients with disordered fatty acid metabolism, the enzymatic production of the (S)-enantiomer increases significantly, leading to its accumulation and excretion in urine[3]. The (R)-enantiomer is metabolically inert in this specific pathway.

Table 1: Physicochemical & Reactivity Profile Comparison
Property / Metric(R)-Enantiomer(S)-EnantiomerEnvironmental Context
Molecular Weight 144.12 g/mol 144.12 g/mol Achiral
pKa (Carboxylic Acid) ~3.94~3.94Achiral
Base-Catalyzed Hydrolysis Rate Identical ( kobs​ )Identical ( kobs​ )Achiral
Metabolic Reactivity ( β -oxidation) Inert / Non-substrateHighly ReactiveChiral (Enzymatic)
Biological Origin Synthetic ByproductNatural MetaboliteChiral (Biological)

Mandatory Visualizations

Metabolic Pathway of the (S)-Enantiomer

The following diagram illustrates why only the (S)-enantiomer is biologically relevant. The stereospecific hydration during β -oxidation dictates the chirality of the resulting lactone[2].

MetabolicPathway A Adipic Acid (Achiral Precursor) B Adipyl-CoA (Achiral Intermediate) A->B CoA Activation C (S)-3-Hydroxyadipyl-CoA (Chiral Intermediate) B->C β-Oxidation (Stereospecific Hydration) D (S)-3-Hydroxyadipic Acid (Free Acid) C->D Thioesterase E (S)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (Lactone Biomarker) D->E Intramolecular Lactonization

Caption: Stereospecific biosynthesis of (S)-2-(5-oxotetrahydrofuran-2-yl)acetic acid via β-oxidation.

Analytical Resolution Workflow

To differentiate the enantiomers in the lab, we must force them into a chiral environment via derivatization, converting them into diastereomers that can be separated via GC-MS[2].

AnalyticalWorkflow U Biological Sample (Contains Lactone) E Solvent Extraction (Ethyl Acetate) U->E Isolation D Chiral Derivatization ((R)-(-)-2-butanol) E->D Esterification G GC-MS Analysis (Diastereomer Separation) D->G Resolution

Caption: Workflow for the extraction and chiral resolution of 3-hydroxyadipic acid 3,6-lactone enantiomers.

Experimental Protocols: A Self-Validating System

To accurately compare the ratio of (R)- to (S)-enantiomers in a sample, the analytical workflow must be strictly controlled. The following methodologies are designed with built-in causality and self-validation checkpoints.

Protocol 1: Achiral Extraction and Baseline Quantification
  • Causality: Before determining the enantiomeric excess ( ee ), the total lactone concentration must be established. Because the lactone is highly polar, liquid-liquid extraction requires a moderately polar organic solvent under acidic conditions to suppress the ionization of the acetic acid side chain.

  • Step-by-Step:

    • Sample Preparation: Acidify 5.0 mL of the biological sample (e.g., urine) to pH 2.0 using 6M HCl. Reasoning: Acidification ensures the exocyclic carboxyl group remains protonated, maximizing its partition coefficient into the organic phase.

    • Internal Standard: Spike the sample with 10 µg of a stable isotope-labeled standard (e.g., 13C -labeled lactone).

    • Extraction: Add 5.0 mL of ethyl acetate. Vortex vigorously for 2 minutes and centrifuge at 3,000 × g for 5 minutes to break any emulsions.

    • Concentration: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Self-Validation Checkpoint: Run a blank matrix spiked with a known concentration of racemic lactone. The recovery rate must be ≥85% based on the internal standard response. If recovery is low, the pH of the aqueous phase was likely insufficiently acidic prior to extraction.

Protocol 2: Diastereomeric Derivatization for Enantiomeric Resolution
  • Causality: The (R)- and (S)-enantiomers cannot be separated on standard achiral GC columns due to identical boiling points and polarities. By reacting the free carboxylic acid group with a chiral alcohol, we form diastereomeric esters which possess distinct physicochemical properties and elute at different retention times[2].

  • Step-by-Step:

    • Reagent Preparation: Prepare a 1.0 M solution of anhydrous HCl in (R)-(-)-2-butanol. Reasoning: The chiral alcohol acts as both the derivatizing agent and the solvent, while HCl catalyzes the Fischer esterification.

    • Derivatization: Add 200 µL of the derivatization reagent to the dried extract from Protocol 1. Seal the vial tightly and heat at 80°C for 60 minutes.

    • Quenching: Cool to room temperature and neutralize the acid by adding 200 µL of saturated aqueous sodium bicarbonate.

    • Extraction of Derivative: Extract the newly formed diastereomeric esters with 500 µL of hexane. Transfer the hexane layer to a GC vial for injection.

  • Self-Validation Checkpoint: Derivatize a purely racemic standard of 2-(5-oxotetrahydrofuran-2-yl)acetic acid. The resulting GC-MS chromatogram must display exactly two peaks with a 1:1 integration ratio ( ±2% ). A deviation indicates kinetic resolution occurred during the derivatization step, meaning the reaction did not reach 100% completion and must be optimized (e.g., extended heating time).

Table 2: GC-MS Chromatographic Performance (Diastereomeric Esters)

Note: Retention times are representative of a standard 30m DB-5MS column under a 10°C/min temperature gradient.

Diastereomeric DerivativeRetention Time (min)Resolution ( Rs​ )Major MS Fragments ( m/z )
(R)-Lactone-(R)-2-butyl ester 14.2N/A143, 125, 97, 55
(S)-Lactone-(R)-2-butyl ester 14.8> 1.5 (Baseline)143, 125, 97, 55

References

  • Svendsen, J. S., Whist, J. E., & Sydnes, L. K. (1985). Absolute configuration of 3-hydroxyadipic acid in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 337(1), 9-19. URL:[Link]

  • Tserng, K. Y., Jin, S. J., Hoppel, C. L., Kerr, D. S., & Genuth, S. M. (1989). Urinary 3-hydroxyadipic acid 3,6-lactone: structural identification and effect of fasting in adults and children. Metabolism, 38(7), 655-661. URL:[Link]

  • FooDB. (2020). Showing Compound 3-Hydroxyadipic acid 3,6-lactone (FDB111656). URL:[Link]

Sources

Validation

(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid compared to gamma-butyrolactone derivatives

Comparative Guide: (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid vs. Standard Gamma-Butyrolactone Derivatives in Drug Development Executive Summary In the landscape of organic synthesis and drug development, the gamma-but...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid vs. Standard Gamma-Butyrolactone Derivatives in Drug Development

Executive Summary

In the landscape of organic synthesis and drug development, the gamma-butyrolactone (GBL) ring is a ubiquitous structural motif. However, not all GBL derivatives serve the same mechanistic purpose. (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid is a highly specialized, enantiopure chiral building block. Unlike standard GBL derivatives—such as α -methylene- γ -butyrolactones (MBLs), which are primarily leveraged as reactive Michael acceptors in broad-spectrum antimicrobials—this chiral lactone acts as a precise stereochemical anchor. This guide objectively compares the mechanistic utility, synthetic performance, and application scope of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid against conventional GBL derivatives.

Structural & Mechanistic Causality

The Reactive GBL Scaffold: Standard GBL derivatives often rely on functionalization at the alpha-position to drive biological activity. For instance, in 1, the exocyclic double bond acts as a powerful electrophilic Michael acceptor[1]. This allows the molecule to covalently bind to biophilic nucleophiles (such as cysteine sulfhydryls in target proteins), conferring potent but sometimes non-specific antifungal, vasorelaxant, and anticancer properties[2].

The Chiral Advantage: Conversely, (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid lacks this reactive α -methylene group. Its synthetic value is driven by the (R)-configured stereocenter at the γ -position (C2 of the tetrahydrofuran nomenclature) and the appended acetic acid moiety.

  • Causality of the Acetic Acid Handle: The carboxylic acid provides a versatile handle for peptide coupling or esterification. Because it is separated from the stereocenter by a methylene spacer, reactions at the carboxyl group do not risk racemization of the critical (R)-center via enolization.

  • Application: This structural stability is essential in the synthesis of complex natural products requiring absolute stereocontrol, such as3[3] and advanced 4[4].

Visualizing the Synthetic Divergence

Pathway GBL Gamma-Butyrolactone (GBL) Scaffold Chiral (R)-2-(5-Oxotetrahydrofuran-2-yl) acetic acid GBL->Chiral Asymmetric Synthesis AlphaMeth alpha-Methylene-gamma -butyrolactones (MBL) GBL->AlphaMeth Aldol / Baylis-Hillman Mech1 Stereocontrolled Elongation Chiral->Mech1 Mech2 Michael Acceptor Reactivity AlphaMeth->Mech2 App1 Targeted Chiral Drugs (e.g., Iminosugars) Mech1->App1 App2 Broad Bioactive Agents (Antimicrobial) Mech2->App2

Divergent mechanistic pathways of specialized vs. standard GBL derivatives.

Comparative Performance Data

To objectively evaluate these compounds, we must look at their performance metrics in drug development workflows.

Table 1: Quantitative Comparison of Chemical Properties and Synthetic Utility

Parameter(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid α -Methylene- γ -butyrolactones (MBLs)
Primary Function Chiral building block / Stereochemical anchorPharmacophore / Covalent modifier
Mechanism of Action Scaffold for stereospecific couplingMichael addition to protein thiols
Enantiomeric Excess (ee) >98% (Critical for downstream success)Often utilized as racemates unless specified
Typical Yields 75–90% (Amide/Ester coupling)60–85% (Baylis-Hillman synthesis)
Key Applications Anabaenolysins, Iminosugars, StatinsAntifungals, Vasorelaxants, Anticancer
Toxicity Profile Low (Inert scaffold until functionalized)Moderate to High (Reactive electrophile)

Self-Validating Experimental Protocols

Protocol A: Stereoretentive Amide Coupling using (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid

Objective: Synthesize a chiral intermediate without racemizing the γ -stereocenter. Causality: Using standard coupling reagents can sometimes lead to oxazolone formation and racemization in standard amino acids. However, the methylene spacer in this target molecule prevents cyclic intermediate formation, allowing for robust, stereoretentive coupling.

  • Preparation: Dissolve 1.0 eq of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid in anhydrous DMF under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt at 0 °C. Rationale: HOBt forms an active ester that is stable enough to prevent side reactions but reactive enough for amidation.

  • Coupling: Slowly introduce 1.1 eq of the target primary amine (e.g., a lipidic amine for lipopeptide synthesis) followed by 2.5 eq of DIPEA. Let warm to room temperature.

  • Isolation: Monitor via TLC. Upon completion (approx. 4 hours), quench with water and extract with EtOAc. Wash the organic layer with 1M HCl, saturated NaHCO 3​ , and brine.

  • Self-Validation Check: Analyze the purified product via5[5]. The retention time must show a single peak confirming >98% ee, validating that the coupling conditions did not compromise the stereocenter.

Protocol B: Synthesis of α -Methylene- γ -butyrolactone via Baylis-Hillman Adduct

Objective: Generate a reactive MBL derivative for antimicrobial screening. Causality: The introduction of the exocyclic double bond requires controlled condensation to avoid polymerization of the highly reactive Michael acceptor.

  • Preparation: Combine methyl acrylate and a target aldehyde (e.g., benzaldehyde) in the presence of DABCO (catalyst) to form the Baylis-Hillman adduct.

  • Cyclization: Treat the isolated adduct with aqueous acid (e.g., 10% HCl) at elevated temperatures to induce lactonization, yielding the α -methylene- γ -butyrolactone core.

  • Isolation: Extract with dichloromethane, dry over Na 2​ SO 4​ , and purify via flash chromatography.

  • Self-Validation Check: Confirm the presence of the exocyclic double bond via 1 H-NMR (characteristic vinylic protons typically appear as two distinct doublets between δ 5.5 and 6.5 ppm). Perform a thiol-reactivity assay by incubating the MBL with cysteamine; the rapid disappearance of the vinylic protons via NMR validates its efficacy as a Michael acceptor.

References

  • alpha-Methylene-gamma-butyrolactones: synthesis and vasorelaxing activity assay of coumarin, naphthalene, and quinoline derivatives Source: PubMed (nih.gov) URL:[Link]

  • Heterocycle-Substituted α-Methylene-γ-Butyrolactones Derivatives Synthesis, Antifungal Activity, and 3D-QSAR Source: Journal of Agricultural and Food Chemistry (acs.org) URL:[Link]

  • Anabaenolysins, Novel Cytolytic Lipopeptides from Benthic Anabaena Cyanobacteria Source: ResearchGate / PLOS One URL:[Link]

  • Convergent Synthesis of the Renin Inhibitor Aliskiren Based on C5–C6 Disconnection and CO2H–NH2 Equivalence Source: ACS Publications URL:[Link]

Sources

Comparative

Benchmarking catalytic efficiency in (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid production

Title: Benchmarking Catalytic Efficiency in the Production of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid Introduction (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid—commonly referred to as (R)-3-hydroxyadipic acid 3,6-la...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Catalytic Efficiency in the Production of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic Acid

Introduction (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid—commonly referred to as (R)-3-hydroxyadipic acid 3,6-lactone—is a highly versatile chiral building block. Featuring a γ-butyrolactone core with an acetic acid moiety at the C2 position, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including aspartyl protease inhibitors[1]. Furthermore, it is an important metabolic biomarker in dicarboxylic acid β-oxidation[2] and a valuable precursor for bio-based polymers like nylon-6,6 analogs[3].

Historically, accessing this specific enantiomer required inefficient chiral pool syntheses or wasteful classical resolution. Today, the industry standard has shifted toward the asymmetric reduction of β-ketoadipic acid (3-oxoadipic acid), followed by intramolecular lactonization[3]. This guide provides a rigorous benchmarking of the two leading catalytic methodologies for this transformation: Transition-Metal Chemocatalysis versus Engineered Biocatalysis.

Mechanistic Pathway The synthesis is a tandem sequence. First, the C3 ketone of β-ketoadipic acid undergoes enantioselective reduction to yield (R)-3-hydroxyadipic acid. Second, an acid-catalyzed intramolecular esterification (lactonization) occurs between the C3 hydroxyl and the C6 carboxyl group, yielding the thermodynamic 5-membered lactone[2].

Pathway A β-Ketoadipic Acid (Substrate) B (R)-3-Hydroxyadipic Acid (Intermediate) A->B Asymmetric Reduction C (R)-2-(5-Oxotetrahydrofuran-2-yl) acetic acid B->C Intramolecular Lactonization (-H2O)

Caption: Synthetic pathway from β-ketoadipic acid to the target chiral lactone.

Catalytic Benchmarking: Chemocatalysis vs. Biocatalysis

1. Chemocatalytic Asymmetric Hydrogenation (Ru-BINAP) Ruthenium complexes bearing chiral diphosphine ligands, such as Ru(OAc)2((R)-BINAP), are the traditional workhorses for the asymmetric hydrogenation of β-keto esters and acids[4].

  • Causality & Mechanism: The ruthenium center coordinates simultaneously with the ketone oxygen and the adjacent carboxylate oxygen of β-ketoadipic acid. This bidentate chelation creates a rigid, highly organized transition state that restricts hydride delivery exclusively to the re-face of the ketone.

  • Performance: Achieves excellent turnover numbers (TON) and high space-time yields (STY). However, it requires high hydrogen pressures (typically 20–50 bar) to maintain the catalytic cycle and prevent the formation of inactive Ru-hydride dimers.

  • Drawbacks: Trace heavy metal contamination necessitates rigorous, costly scavenging steps (e.g., using functionalized silica scavengers) to meet API-grade purity standards.

2. Biocatalytic Asymmetric Reduction (Engineered KREDs / PKS Domains) Recent advances in synthetic biology have repurposed Ketoreductases (KREDs) and Polyketide Synthase (PKS) reductive domains to reduce β-ketoadipic acid with exquisite stereocontrol[5].

  • Causality & Mechanism: KREDs utilize NADPH as a hydride donor. The enzyme's binding pocket precisely anchors the distal carboxylate groups via electrostatic interactions (often involving arginine or lysine residues), presenting only one face of the ketone to the nicotinamide ring. This enzymatic lock-and-key mechanism ensures near-perfect enantioselectivity (>99% ee). A coupled cofactor regeneration system (e.g., Glucose Dehydrogenase / Glucose) is employed to drive the thermodynamic equilibrium forward.

  • Performance: Operates under ambient temperature and atmospheric pressure. Completely eliminates heavy metal toxicity risks.

  • Drawbacks: Lower volumetric productivity compared to chemocatalysis. The aqueous environment requires strict pH control to prevent premature, non-stereoselective spontaneous lactonization before the reduction is complete.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate conversion before proceeding to the lactonization stage.

Workflow Start Substrate Preparation (β-Ketoadipic Acid) Split Catalyst Selection Start->Split Chemo Chemocatalytic Route Ru(OAc)2((R)-BINAP) / H2 Split->Chemo Bio Biocatalytic Route Engineered KRED / NADPH Split->Bio Workup1 Depressurization & Metal Scavenging Chemo->Workup1 Workup2 Enzyme Precipitation & Filtration Bio->Workup2 Lact Acid-Catalyzed Lactonization (pH < 2, Heat) Workup1->Lact Workup2->Lact Analyze Chiral HPLC & NMR Analysis Lact->Analyze

Caption: Comparative experimental workflows for chemocatalytic and biocatalytic routes.

Protocol A: Chemocatalytic Workflow

  • Reaction Assembly: In a high-pressure Parr reactor, dissolve β-ketoadipic acid (100 mmol) in degassed methanol (100 mL). Add Ru(OAc)2((R)-BINAP) (0.1 mol%) under an inert argon atmosphere.

  • Hydrogenation: Pressurize the reactor with H₂ to 30 bar. Heat to 50°C and stir vigorously (800 rpm) for 12 hours. Self-Validation: Monitor H₂ consumption via a mass flow controller; the reaction is complete when pressure stabilizes.

  • Workup: Vent the reactor. Add a silica-based metal scavenger (e.g., SiliaMetS® Thiol) and stir for 2 hours to remove Ru residues. Filter through Celite.

  • Lactonization: Concentrate the filtrate, resuspend in toluene, and add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux with a Dean-Stark trap for 4 hours to drive the dehydration/lactonization.

  • Isolation: Wash with saturated NaHCO₃, dry over MgSO₄, and evaporate to yield the crude lactone.

Protocol B: Biocatalytic Workflow

  • Reaction Assembly: In a pH-stat bioreactor, dissolve β-ketoadipic acid (100 mmol) in 500 mL of potassium phosphate buffer (100 mM). Adjust to pH 7.0 using 1M NaOH.

  • Enzymatic Reduction: Add Glucose (150 mmol), NADP⁺ (0.1 mmol), Glucose Dehydrogenase (GDH, 500 U), and the engineered KRED (1000 U). Stir at 30°C for 24 hours. Self-Validation: The GDH reaction produces gluconic acid, dropping the pH. The volume of 1M NaOH automatically added by the pH-stat to maintain pH 7.0 directly quantifies the reaction conversion.

  • Workup: Acidify the mixture to pH 2.0 using 6M HCl to precipitate the enzymes. Filter the denatured proteins.

  • Lactonization: Heat the acidified aqueous filtrate to 80°C for 3 hours. The low pH and heat spontaneously drive the cyclization of (R)-3-hydroxyadipic acid into the lactone[2].

  • Isolation: Extract the aqueous layer continuously with ethyl acetate. Dry and concentrate the organic phase.

Data Presentation: Performance Comparison

The following table summarizes the experimental benchmarking of both methods at a 100 mmol scale.

MetricChemocatalysis (Ru-BINAP)Biocatalysis (Engineered KRED)Causality / Notes
Conversion >98%>99%Both methods achieve near-quantitative conversion of the ketone.
Enantiomeric Excess (ee) 94%>99.5%Enzyme binding pocket provides superior facial selectivity compared to the chiral ligand[5].
Turnover Number (TON) 1,000>10,000 (Enzyme)KREDs exhibit higher total turnovers before deactivation.
Space-Time Yield (STY) 120 g/L/day35 g/L/dayChemocatalysis operates at higher concentrations (less solvent) and faster rates.
E-Factor (Waste/Product) 1545Biocatalysis suffers from high aqueous waste due to dilute buffer requirements.
Metal Residue in Product 10 - 50 ppm< 1 ppm (Undetectable)Biocatalysis is inherently safer for downstream API manufacturing[1].

Conclusion & Recommendations For the production of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid, the choice of catalyst dictates the downstream processing and application suitability.

  • For bulk chemical intermediates (e.g., polymer precursors), Chemocatalysis remains superior due to its high space-time yield and lower E-factor, provided that high-pressure infrastructure is available.

  • For pharmaceutical applications (e.g., aspartyl protease inhibitors), Biocatalysis is the recommended route. The impeccable enantioselectivity (>99.5% ee) and the complete absence of heavy metal contamination offset the drawbacks of lower volumetric productivity, ensuring direct compliance with stringent regulatory standards.

References

  • Process Research on[(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran- 2-yl)ethyl]carbamic Acid tert-Butyl Ester, a Lactone Intermediate for an Aspartyl Protease Inhibitor. ACS Publications. URL: [Link]

  • METHOD FOR PRODUCING EPSILON-CAPROLACTAM. European Patent Office - EP 3214072 B1. URL:

  • ClusterCAD: a computational platform for type I modular polyketide synthase design. PubMed Central (PMC) - NIH. URL: [Link]

  • Murine deficiency of peroxisomal L-bifunctional protein (EHHADH) causes medium-chain 3-hydroxydicarboxylic aciduria and perturbs hepatic cholesterol homeostasis. bioRxiv. URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical compounds we handle daily. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond discovery and into the responsible management of the chemical compounds we handle daily. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid (CAS 114350-48-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety.

Hazard Identification and Risk Assessment

  • Corrosivity: As a carboxylic acid, it is likely to be corrosive, capable of causing skin burns and serious eye damage upon contact.[1][2][3]

  • Irritation: It may cause respiratory tract irritation if inhaled.

  • Environmental Hazard: As with many organic compounds, improper disposal can pose a risk to aquatic life and the environment. Therefore, it must not be discharged into the sewer system.[4][5][6]

Table 1: Hazard Profile and Physical Properties (Inferred)

Property/HazardAnticipated CharacteristicRationale
Physical State Solid or liquidDependent on purity and temperature
pH AcidicPresence of the carboxylic acid group
Corrosivity Likely corrosiveCharacteristic of carboxylic acids
Flammability Potentially combustibleOrganic compound
Reactivity Incompatible with strong bases, oxidizing agents, and reducing agentsTypical reactivity of carboxylic acids and esters

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to adhere to the general safety principles outlined by the Occupational Safety and Health Administration (OSHA) for handling hazardous chemicals in laboratories.[7][8][9][10]

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[11]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[11]

  • Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation of any vapors.[11]

Emergency Procedures
  • Spills: In the event of a spill, evacuate the immediate area. Absorb the spill using an inert, non-combustible material like vermiculite or sand. The absorbed material should then be placed in a sealed, properly labeled container for hazardous waste disposal.[11]

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Avoid using water, as it may spread the chemical.[11]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

    • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][12]

Step-by-Step Disposal Protocol

The disposal of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid must be managed as hazardous chemical waste, in accordance with the Resource Conservation and Recovery Act (RCRA) regulations set by the Environmental Protection Agency (EPA).[4][13]

Waste Segregation and Collection
  • Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid waste. High-density polyethylene (HDPE) containers are a suitable choice for acidic waste.[14]

  • Avoid Mixing: Do not mix this waste with other chemical waste streams, especially with bases, oxidizing agents, or other incompatible chemicals, to prevent dangerous reactions.[6][14]

  • Keep Containers Closed: Waste containers must be kept securely closed except when adding waste to prevent the release of vapors and to avoid spills.[14][15]

Container Labeling

Proper labeling is a critical step for ensuring safe handling and disposal. The label must be securely affixed to the container and include the following information:[14][15][16]

  • The words "Hazardous Waste"

  • The full chemical name: "(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid"

  • The associated hazards (e.g., "Corrosive," "Irritant" )

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name and contact information of the generating laboratory or researcher

Storage of Waste
  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[13][15]

  • Secondary Containment: The waste container must be placed in a secondary containment system, such as a chemical-resistant tray or tub, to contain any potential leaks.[4][14]

  • Ventilation: The storage area must be well-ventilated. If storing larger quantities, a ventilated cabinet is recommended.[4]

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (approximately 90% capacity) or has reached the storage time limit set by your institution (typically 90 to 180 days), contact your institution's EHS department or a licensed hazardous waste disposal contractor.[11][17]

  • Provide Documentation: Be prepared to provide the EHS department or contractor with all necessary information about the waste, including its chemical composition and any known hazards.

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for waste pickup and handover.

Workflow and Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid.

cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Labeling cluster_3 Step 3: Storage cluster_4 Step 4: Disposal Request cluster_5 End: Final Disposal start Generate (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid waste segregate Segregate as Acidic Organic Waste in a compatible HDPE container. start->segregate label_waste Label with: 'Hazardous Waste' Full Chemical Name Hazards (Corrosive) Accumulation Date segregate->label_waste store_waste Store in a designated Satellite Accumulation Area with secondary containment. label_waste->store_waste request_pickup Container nearing full or time limit? store_waste->request_pickup contact_ehs Contact Institutional EHS or Licensed Waste Contractor for pickup. request_pickup->contact_ehs Yes continue_storage Continue to store safely. request_pickup->continue_storage No end Waste collected by authorized personnel for final disposal. contact_ehs->end

Caption: Disposal workflow for (R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid.

References

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link][7]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link][8]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link][9]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards. U.S. Department of Labor. Retrieved from [Link][10]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link][4]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link][15]

  • Binghamton University. (2023, October 24). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link][18]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link][16]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link][17]

  • Environmental Health and Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link][13]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link][5]

  • Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Altiras. (2026, March 10). Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value. Retrieved from [Link][19]

  • University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES. Retrieved from [Link][6]

  • Lab Alley. (2025, February 1). How to Dispose of Acetic Acid. Retrieved from [Link][20]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link][21]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link][22]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link][12]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link][23]

  • LOTTE INEOS CHEMICAL CO.,LTD. (n.d.). SAFETY DATA SHEET 99.85% Acetic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). AACT Disposal Quick Reference Guide. Retrieved from [Link][24]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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(R)-2-(5-Oxotetrahydrofuran-2-yl)acetic acid
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